molecular formula C2H2Cl2 B1610473 1,1-DICHLOROETHYLENE-D2 CAS No. 22280-73-5

1,1-DICHLOROETHYLENE-D2

Cat. No.: B1610473
CAS No.: 22280-73-5
M. Wt: 98.95 g/mol
InChI Key: LGXVIGDEPROXKC-DICFDUPASA-N
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Description

1,1-DICHLOROETHYLENE-D2 is a useful research compound. Its molecular formula is C2H2Cl2 and its molecular weight is 98.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-DICHLOROETHYLENE-D2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-DICHLOROETHYLENE-D2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dichloro-2,2-dideuterioethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVIGDEPROXKC-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(Cl)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22280-73-5
Record name Ethene-1,1-d2, 2,2-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22280-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene-1,1-d2, 2,2-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

1,1-Dichloroethene-d2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,1-Dichloroethene-d2 (


) 

Executive Summary

1,1-Dichloroethene-d2 (1,1-DCE-d2), also known as Vinylidene Chloride-d2, is the stable deuterium-labeled isotopologue of 1,1-dichloroethene. It serves as a critical tool in quantitative bioanalysis and mechanistic toxicology. Its primary utility lies in its application as an Internal Standard (IS) for the quantification of volatile organic compounds (VOCs) in environmental matrices and as a mechanistic probe for investigating cytochrome P450 2E1 (CYP2E1) metabolic pathways.

By replacing the hydrogen atoms with deuterium (


), 1,1-DCE-d2 exhibits a distinct mass shift (+2 Da) and altered vibrational frequencies (Kinetic Isotope Effect), enabling precise mass spectrometric differentiation and the elucidation of rate-determining steps in metabolic activation.

Physicochemical Characterization

The substitution of protium (


) with deuterium (

) increases the molecular weight while retaining the electronic structure and chemical reactivity of the parent molecule, albeit with slightly modified reaction kinetics due to the primary kinetic isotope effect.

Table 1: Core Physicochemical Properties

PropertyDataNotes
Chemical Name 1,1-Dichloroethene-d2Synonyms: Vinylidene chloride-d2
CAS Registry Number 22280-73-5 Distinct from non-labeled CAS 75-35-4
Molecular Formula

Often written as

Molecular Weight 98.96 g/mol Standard 1,1-DCE is 96.94 g/mol
Exact Mass 97.966Monoisotopic mass (

)
Boiling Point ~31.7 °CSimilar to non-deuterated analog
Density ~1.23 g/mLSlightly higher than non-deuterated (1.21 g/mL)
Isotopic Purity

98 atom % D
Critical for MS spectral clarity

Scientific Insight: The mass difference of approximately 2.02 Da allows for baseline separation of the isotopologue from the analyte in Mass Spectrometry (MS), provided the isotopic purity is sufficient to minimize the contribution of


 and 

species which would interfere with quantitation.

Synthesis and Production Methodologies

The synthesis of 1,1-DCE-d2 requires controlled deuteration to ensure high isotopic enrichment. The two primary pathways involve Dehydrochlorination (the industrial mimetic route) and Deuteroacetylene Addition .

Route A: Dehydrochlorination of 1,1,2-Trichloroethane-d3

This is the most common laboratory-scale synthesis, mirroring the industrial production of vinylidene chloride but utilizing fully deuterated precursors.

  • Precursor Synthesis: Deuterated vinyl chloride (

    
    ) is chlorinated to form 1,1,2-trichloroethane-d3 (
    
    
    
    ).
  • Elimination: The 1,1,2-trichloroethane-d3 undergoes base-catalyzed dehydrochlorination (using

    
     or NaOH) at elevated temperatures (~100°C).[1]
    
  • Purification: Fractional distillation isolates 1,1-DCE-d2 from the 1,2-DCE-d2 isomer.

Route B: Deuteroacetylene Chlorination

A direct addition method involving the reaction of deuteroacetylene (


) with chlorine gas (

) over a catalyst (e.g.,

), followed by dehydrochlorination.

SynthesisWorkflow Precursor Deuteroacetylene (C2D2) Step1 Chlorination (+ Cl2 / FeCl3) Precursor->Step1 Intermediate 1,1,2,2-Tetrachloroethane-d2 (Intermediate) Step1->Intermediate Step2 Dehydrochlorination (Ca(OH)2, 100°C) Intermediate->Step2 Product 1,1-Dichloroethene-d2 (C2Cl2D2) Step2->Product Purification Fractional Distillation (Remove 1,2-isomer) Product->Purification AltPrecursor 1,1,2-Trichloroethane-d3 AltPrecursor->Step2 Alternative Route

Figure 1: Synthetic pathways for the production of 1,1-Dichloroethene-d2. The dehydrochlorination route is preferred for specificity.

Analytical Validation & Protocols

To validate the identity and purity of 1,1-DCE-d2, a multi-modal approach is required.

Protocol: Identity Verification
  • GC-MS Analysis:

    • Column: DB-624 or equivalent (volatile specific).

    • Method: Electron Ionization (EI).

    • Criteria: The molecular ion cluster should shift from m/z 96/98/100 (standard) to m/z 98/100/102 (d2-labeled).

    • Fragmentation: Look for the loss of Cl (M-35). The fragment

      
       will appear at m/z 63/65 (vs m/z 61/63 for non-deuterated).
      
  • NMR Spectroscopy:

    • 
       NMR:  Should be silent  (no peaks) in the alkene region (typically ~5-6 ppm). Residual peaks indicate incomplete deuteration (
      
      
      
      or
      
      
      impurities).
    • 
       NMR:  The carbon signal will appear as a quintet  (split by two deuterium atoms, spin=1) rather than a singlet, with a slight upfield isotope shift.
      

AnalyticalValidation cluster_MS Mass Spectrometry (GC-MS) cluster_NMR NMR Spectroscopy Sample Synthesized 1,1-DCE-d2 MS_Check Check Molecular Ion (M+) Sample->MS_Check H_NMR 1H NMR (Proton) Sample->H_NMR C_NMR 13C NMR (Carbon) Sample->C_NMR MS_Result Target: m/z 98 (35Cl2) Shift: +2 Da vs Std MS_Check->MS_Result H_Result Result: Silent Spectrum (No Alkene Protons) H_NMR->H_Result C_Result Result: C-D Coupling (Quintet splitting) C_NMR->C_Result

Figure 2: Analytical decision tree for validating the isotopic purity and identity of 1,1-DCE-d2.

Applications in Research & Development

A. Internal Standard for Environmental Analysis

In EPA Methods (e.g., Method 8260 for VOCs), 1,1-DCE-d2 is an ideal Internal Standard .

  • Why? It co-elutes with 1,1-DCE but is spectrally distinct.

  • Benefit: Corrects for matrix effects, injection variability, and detector drift more accurately than fluorinated analogs (like fluorobenzene) which may have different partition coefficients.

B. Mechanistic Toxicology (Metabolic Stability)

1,1-DCE is hepatotoxic, primarily activated by CYP2E1 to an unstable epoxide.

  • Kinetic Isotope Effect (KIE): Replacing H with D strengthens the C-H bond (C-D is stronger).

  • Experiment: If C-H bond breakage is the rate-determining step (RDS) in the oxidation to the epoxide, the reaction rate (

    
    ) will be significantly > 1 (Primary KIE).
    
  • Outcome: Researchers use 1,1-DCE-d2 to slow down the metabolic activation, proving the role of CYP2E1-mediated oxidation in toxicity.

Metabolism DCE 1,1-DCE (Pro-toxin) CYP CYP2E1 (Oxidation) DCE->CYP Rate Limiting Step? (Test with d2-analog) Epoxide 1,1-DCE Epoxide (Reactive Intermediate) CYP->Epoxide GSH Glutathione Conjugation Epoxide->GSH Damage Covalent Binding (Liver Damage) Epoxide->Damage If GSH depleted Detox GSH Conjugate (Excretion) GSH->Detox

Figure 3: Metabolic activation pathway of 1,1-DCE. The d2-analog is used to probe the kinetics of the CYP2E1 oxidation step.

Handling and Safety

  • Volatility: 1,1-DCE-d2 boils at ~31.7°C. It must be stored in a sealed container, preferably refrigerated (

    
    ), to prevent evaporation and polymerization.
    
  • Stabilization: Like the non-deuterated form, it is prone to autopolymerization. Commercial preparations often contain MEHQ (4-methoxyphenol) as an inhibitor.

  • Toxicity: Treat as a potential carcinogen and hepatotoxin. Use only in a fume hood.

  • Flammability: Highly flammable (Flash point: -25°C). Keep away from static discharge.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12233278, Ethene-1,1-d2, 2,2-dichloro-. Retrieved from [Link][2]

  • U.S. EPA (2002). Toxicological Review of 1,1-Dichloroethylene. Washington, D.C. Retrieved from [Link]

  • Henschler, D. (1977). Metabolism and Mutagenicity of Halogenated Olefins: A Comparison of Structure and Activity. Environmental Health Perspectives. Retrieved from [Link]

  • Simmonds, P. G., et al. (1995).Global trends and emission estimates of 1,1-dichloroethane and 1,1-dichloroethene. Journal of Geophysical Research. (Context on environmental persistence and analysis).

Sources

Navigating the Safe Handling of 1,1-Dichloroethylene-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integration of isotopically labeled compounds like 1,1-Dichloroethylene-d2 is a cornerstone of mechanistic and metabolic studies. However, the unique properties of this deuterated analogue, while scientifically valuable, necessitate a rigorous and informed approach to safety. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures associated with 1,1-Dichloroethylene-d2, drawing from established data on its non-deuterated counterpart, 1,1-Dichloroethylene.

Hazard Identification and Risk Assessment: Understanding the Threat

1,1-Dichloroethylene is a volatile, colorless liquid with a mild, sweet odor.[1][2] It is classified as an extremely flammable liquid and vapor, posing a significant fire risk.[3] The primary health concerns associated with this compound are its toxicity upon ingestion and inhalation, and its potential as a carcinogen.[3][4]

Key Hazards:

  • Flammability: Extremely flammable with a low flash point and wide explosive limits.[5][6] Vapors can travel a considerable distance to an ignition source.[6]

  • Toxicity: Toxic if swallowed and harmful if inhaled.[3][7] Animal studies indicate that ingestion of even small amounts can be fatal or cause serious organ damage.[4]

  • Organ Damage: Chronic exposure may cause damage to the liver and kidneys.[4][8] Prolonged or repeated inhalation can also affect the nose.

  • Carcinogenicity: Suspected of causing cancer.[3] The International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5]

  • Irritation: Causes serious eye irritation and skin irritation.[3]

  • Central Nervous System Effects: High concentrations can lead to CNS depression, with symptoms including drowsiness, dizziness, and unconsciousness.[5][7]

Hazard Summary Flowchart

cluster_0 1,1-Dichloroethylene-d2 Hazard Profile A Physical Hazards A1 A1 A->A1 Extremely Flammable Liquid & Vapor A2 A2 A->A2 Vapors may form explosive mixtures with air B Health Hazards B1 B1 B->B1 Acute Toxicity (Oral, Inhalation) B2 B2 B->B2 Carcinogenicity (Suspected) B3 B3 B->B3 Specific Target Organ Toxicity B4 B4 B->B4 Skin & Eye Irritation B3a B3a B3->B3a Liver B3b B3b B3->B3b Kidneys B3c B3c B3->B3c Central Nervous System B3d B3d B3->B3d Respiratory System

Caption: A summary of the primary physical and health hazards associated with 1,1-Dichloroethylene-d2.

Prudent Handling and Storage: A Proactive Approach to Safety

Given the significant hazards, a meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 1,1-Dichloroethylene-d2 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[7]

Recommended PPE:

  • Hand Protection: Wear chemically resistant gloves (e.g., Viton®, Barrier®).

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in situations with a high risk of exposure, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: In case of inadequate ventilation, wear a NIOSH-approved respirator with an organic vapor cartridge.[9]

Safe Handling Practices
  • Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors, mist, or gas.[7] Avoid contact with skin and eyes.[7]

  • Prevent Fire and Explosion: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use only non-sparking tools and take precautionary measures against static discharge.[7]

  • Hygienic Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[7]

Storage Requirements

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[3][7] Keep containers tightly closed when not in use.[7] The substance is sensitive to air and moisture.[7] Do not seal containers gas-tight.[3]

Emergency Procedures: A Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills: Evacuate the area. Remove all ignition sources.[6][10] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3] Collect the absorbed material in a suitable, closed container for disposal.[11]

  • Large Spills: Evacuate non-essential personnel. Wear appropriate PPE, including respiratory protection.[10] Contain the spill to prevent it from entering sewers or waterways.[3] Use a foam suppressant to reduce vapor generation.

Emergency Response Decision Tree

cluster_1 Emergency Response Protocol Start Emergency Event Exposure Personnel Exposure? Start->Exposure Spill Spill or Release? Start->Spill Fire Fire? Start->Fire Inhalation Move to Fresh Air Seek Medical Attention Exposure->Inhalation Yes Skin_Eye Flush with Water Remove Contaminated Clothing Seek Medical Attention Exposure->Skin_Eye Yes Ingestion Do NOT Induce Vomiting Seek Immediate Medical Attention Exposure->Ingestion Yes Small_Spill Evacuate Area Remove Ignition Sources Absorb with Inert Material Spill->Small_Spill Small Large_Spill Evacuate Area Wear Full PPE Contain Spill Use Vapor Suppressant Spill->Large_Spill Large Extinguish Use CO2, Dry Chemical, or Alcohol-Resistant Foam Cool Exposed Containers Fire->Extinguish Yes

Caption: A decision tree for responding to emergencies involving 1,1-Dichloroethylene-d2.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₂D₂Cl₂N/A
Molecular Weight ~98.96 g/mol Calculated
Appearance Colorless liquid[1][2]
Odor Mild, sweet[1][2]
Boiling Point 32 °C (90 °F)[5]
Melting Point -122 °C (-188 °F)[5]
Density 1.213 g/cm³ at 20 °C[5]
Solubility in Water 2,240 mg/L at 25 °C[5]
Vapor Pressure 500 mmHg at 20 °C[5]
Flash Point -22.8 °C (-9.0 °F)[5]

Toxicological Information

The toxicological profile of 1,1-Dichloroethylene is well-documented and serves as the basis for assessing the risks of its deuterated analog.

  • Acute Toxicity: The oral LD50 in rats is 200 mg/kg.[4] The inhalation LC50 in rats is not definitively established but is known to be harmful.[4]

  • Chronic Toxicity: Long-term exposure can lead to liver and kidney damage.[4][8] Animal studies have shown evidence of renal tubular injury in rats after prolonged exposure.[4]

  • Carcinogenicity: There is limited evidence of a carcinogenic effect in humans.[4] However, it is suspected of causing cancer.[3]

  • Reproductive and Developmental Toxicity: Studies in animals have not shown reproductive or developmental effects at doses that did not also cause maternal toxicity.[12]

Disposal Considerations

Waste material should be disposed of in accordance with all applicable federal, state, and local regulations. It is considered a hazardous waste and should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[11]

Conclusion

While 1,1-Dichloroethylene-d2 is a valuable tool in scientific research, its inherent hazards demand a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Wisconsin Department of Health Services. (2023, July 31). 1,1-Dichloroethylene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, July 7). 1,1-Dichloroethene - Safety Data Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, April 27). ToxFAQs™ for 1,1-Dichloroethene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • California Office of Environmental Health Hazard Assessment (OEHHA). (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022, April 4). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • XiXisys. (n.d.). SDS/MSDS - CAS:118818-95-4. Retrieved from [Link]

  • Minnesota Department of Health. (2023, November). 1,1-Dichloroethylene Toxicological Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Vinylidene Chloride (1,1-Dichloroethylene). Retrieved from [Link]

  • Environment and Climate Change Canada. (n.d.). Fact sheet: 1,1-dichloroethene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,1-Dichloroethylene-d2: Synthesis, Isotopic Enrichment, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,1-dichloroethylene-d2 (DCE-d2), a deuterated isotopologue of the industrially significant monomer, 1,1-dichloroethylene. With an isotopic enrichment of 98 atom % D, this compound serves as a valuable tool in a range of scientific disciplines, particularly in mechanistic studies, metabolic fate determination, and as a building block in the synthesis of deuterated pharmaceuticals. This document details the synthetic pathway to achieve high isotopic enrichment, robust analytical methodologies for its characterization, its key physicochemical properties, and its applications in research and drug development. Emphasis is placed on the causality behind experimental choices and the implementation of self-validating systems for ensuring scientific integrity.

Introduction: The Significance of Deuterium Labeling

Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the properties of molecules. Deuterium (²H or D), a stable isotope of hydrogen, has garnered significant attention in pharmaceutical research and development. The increased mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, which can profoundly influence the pharmacokinetic and metabolic profiles of drug candidates. This phenomenon, known as the kinetic isotope effect (KIE), can slow down metabolic processes that involve the cleavage of a C-H bond, a common step in drug metabolism by enzymes such as the cytochrome P450 family.[1][2] By strategically replacing hydrogen with deuterium at metabolically vulnerable sites, it is possible to improve a drug's metabolic stability, reduce the formation of toxic metabolites, decrease dosing frequency, and enhance its overall safety and efficacy profile.[3][4]

1,1-Dichloroethylene-d2, with its two deuterium atoms, serves as a valuable synthon for introducing a gem-dideuterated vinylidene moiety into more complex molecules. Its high isotopic enrichment of 98 atom % D ensures that the vast majority of the molecules possess the desired isotopic composition, making it a reliable starting material for multi-step syntheses.

Physicochemical Properties and Safety Considerations

1,1-Dichloroethylene (also known as vinylidene chloride) is a colorless, volatile liquid with a mild, sweet odor.[5][6][7] Its deuterated counterpart, DCE-d2, is expected to have nearly identical physical properties, with minor differences in molar mass and density.

Table 1: Physicochemical Properties of 1,1-Dichloroethylene

PropertyValueReference
Molecular FormulaC₂H₂Cl₂[5]
Molar Mass (non-deuterated)96.94 g/mol [5]
Molar Mass (d2, 98 atom % D)~98.95 g/mol Calculated
Boiling Point32 °C (90 °F; 305 K)[5]
Melting Point-122 °C (-188 °F; 151 K)[5]
Density1.213 g/cm³[5]
Solubility in Water2,240 mg/L (25°C)[5]
Vapor Pressure500 mmHg (20°C)[5]

Safety Profile:

1,1-Dichloroethylene is an extremely flammable liquid and vapor and should be handled with appropriate precautions in a well-ventilated fume hood, away from ignition sources.[8] It is harmful if swallowed or inhaled and can cause serious eye irritation.[8] It is also suspected of causing cancer.[8] Due to its tendency to polymerize, commercial preparations are typically stabilized with inhibitors like hydroquinone monomethyl ether.[8] All handling should be performed by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of 1,1-Dichloroethylene-d2 with 98 atom % D Isotopic Enrichment

The primary industrial route for the synthesis of 1,1-dichloroethylene is the dehydrochlorination of 1,1,2-trichloroethane.[9] This well-established reaction can be adapted to produce the deuterated isotopologue by utilizing a deuterated precursor. The key to achieving high isotopic enrichment in the final product lies in the isotopic purity of the starting material.

Rationale for Precursor Selection

To synthesize 1,1-dichloroethylene-d2 (Cl₂C=CD₂), the logical precursor is 1,1,2-trichloroethane that is deuterated at the C2 position. Commercially available 1,1,2-trichloroethane-(1,2,2-D₃, 98%) is an ideal starting material. The dehydrochlorination reaction involves the elimination of a hydrogen (or deuterium) atom from the C2 position and a chlorine atom from the C1 position. By starting with a precursor that has high isotopic enrichment at the C2 position, a high isotopic enrichment in the resulting alkene is ensured.

Synthetic Workflow

The synthesis of 1,1-dichloroethylene-d2 is achieved through a base-catalyzed elimination reaction. The choice of base and reaction conditions is critical to favor the desired 1,1-disubstituted alkene over the isomeric 1,2-dichloroethylene.

Synthesis_Workflow Precursor 1,1,2-Trichloroethane-d3 (CDCl₂CD₂Cl, 98% D) Reaction Dehydrochlorination (~70-80°C) Precursor->Reaction Base Aqueous NaOH (e.g., 10-20 wt%) Base->Reaction Product Crude 1,1-Dichloroethylene-d2 (CD₂=CCl₂) Reaction->Product Purification Distillation Product->Purification FinalProduct Pure 1,1-Dichloroethylene-d2 (≥98 atom % D) Purification->FinalProduct

Caption: Synthetic workflow for 1,1-Dichloroethylene-d2.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the dehydrochlorination of 1,1,2-trichloroethane.

Materials:

  • 1,1,2-Trichloroethane-(1,2,2-D₃, 98%)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydroquinone monomethyl ether (MEHQ) (stabilizer)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

  • Heating mantle with temperature control

  • Receiving flask cooled in an ice bath

Procedure:

  • Preparation of the Base Solution: Prepare a 15% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water. Caution: This process is exothermic.

  • Reaction Setup: In a round-bottom flask, combine the 1,1,2-trichloroethane-d3 and the aqueous NaOH solution in a 1:1.1 molar ratio of the trichloroethane to NaOH. Add a magnetic stir bar.

  • Reaction: Heat the mixture to 75°C with vigorous stirring. The low boiling point of 1,1-dichloroethylene-d2 (approx. 32°C) will cause it to distill as it is formed.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

  • Work-up:

    • Wash the collected distillate with a small amount of cold deionized water to remove any traces of NaOH.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Stabilization and Storage:

    • Filter the dried product to remove the drying agent.

    • Add a small amount of hydroquinone monomethyl ether (e.g., 200 ppm) as a stabilizer to prevent polymerization.

    • Store the final product in a tightly sealed container at 2-8°C, protected from light.

Characterization and Isotopic Enrichment Analysis

Confirmation of the product's identity and determination of its isotopic enrichment are crucial, self-validating steps in this process. The primary analytical techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to determine the degree of deuteration.

  • ¹H NMR: In a ¹H NMR spectrum of 1,1-dichloroethylene-d2 with 98% isotopic enrichment, the signal corresponding to the vinyl protons (normally around 5.4 ppm for the non-deuterated compound) will be significantly diminished.[6] The residual proton signal will appear as a complex multiplet due to coupling with deuterium (a triplet for each proton coupled to a single deuterium, further split by the other deuterium). The integration of this residual signal relative to an internal standard can be used to quantify the isotopic purity.

  • ¹³C NMR: The ¹³C NMR spectrum will show two signals for the two carbon atoms. The signal for the deuterated carbon (CD₂) will appear as a quintet due to C-D coupling. The chemical shift will also be slightly upfield compared to the non-deuterated analogue due to the isotopic effect.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining isotopic enrichment. When coupled with Gas Chromatography (GC-MS), it also provides information about the purity of the sample.

  • Expected Fragmentation Pattern: The mass spectrum of 1,1-dichloroethylene is characterized by a molecular ion peak and fragment ions resulting from the loss of chlorine and hydrogen atoms. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for chlorine-containing fragments.

  • Determining Isotopic Enrichment: For 1,1-dichloroethylene-d2, the molecular ion (M⁺) will be shifted by +2 mass units compared to the non-deuterated compound. The isotopic cluster for the molecular ion of Cl₂C=CD₂ will be centered at m/z 98, 100, and 102, corresponding to the combinations of chlorine and carbon isotopes. By comparing the relative intensities of the ion at m/z 96 (corresponding to the non-deuterated species) and the ions corresponding to the d1 and d2 species, the isotopic enrichment can be accurately calculated.

Table 2: Expected Molecular Ion Cluster in Mass Spectrum

m/zIsotopologueExpected Relative Abundance (for 98% D enrichment)
96C₂H₂³⁵Cl₂Low
97C₂HD³⁵Cl₂Low
98C₂D₂³⁵Cl₂ / C₂H₂³⁵Cl³⁷ClHigh
100C₂D₂³⁵Cl³⁷Cl / C₂H₂³⁷Cl₂High
102C₂D₂³⁷Cl₂Moderate
Analytical Workflow

Analytical_Workflow Sample Synthesized 1,1-Dichloroethylene-d2 GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Purity Chemical Purity (GC Peak Area) GCMS->Purity EnrichmentMS Isotopic Enrichment (MS Ion Ratios) GCMS->EnrichmentMS Structure Structural Confirmation NMR->Structure EnrichmentNMR Isotopic Enrichment (¹H Integration) NMR->EnrichmentNMR Validation Validated Product (≥98 atom % D) Purity->Validation EnrichmentMS->Validation Structure->Validation EnrichmentNMR->Validation

Caption: Analytical workflow for product validation.

Applications in Research and Drug Development

The strategic incorporation of deuterium into molecules offers significant advantages in pharmaceutical research.

  • Mechanistic Studies: 1,1-Dichloroethylene-d2 can be used as a starting material to synthesize deuterated analogs of biologically active molecules. By comparing the biological activity and metabolic fate of the deuterated versus non-deuterated compounds, researchers can gain insights into reaction mechanisms and identify sites of metabolic attack.

  • Metabolic Profiling: Deuterated compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The distinct mass of deuterated metabolites allows for their easy detection and quantification by mass spectrometry, even in complex biological matrices.

  • Improving Drug Properties: As previously discussed, the kinetic isotope effect can be leveraged to improve the metabolic stability of drugs. By replacing hydrogen with deuterium at a site of rapid metabolism, the rate of drug clearance can be reduced, leading to a longer half-life, improved bioavailability, and potentially a more favorable dosing regimen.[4] This "deuterium switch" approach has been successfully employed in the development of several approved drugs.

Conclusion

1,1-Dichloroethylene-d2 with a high isotopic enrichment of 98 atom % D is a valuable and versatile building block for researchers in chemistry and drug development. Its synthesis via the dehydrochlorination of a readily available deuterated precursor is a straightforward and efficient process. Rigorous analytical characterization using NMR and MS is essential to validate the identity, purity, and isotopic enrichment of the final product. The strategic use of this and other deuterated compounds holds immense potential for advancing our understanding of chemical and biological processes and for the development of safer and more effective medicines.

References

  • Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

  • International Programme on Chemical Safety. (2003). 1,1-DICHLOROETHENE (VINYLIDENE CHLORIDE). Retrieved from [Link]

  • Google Patents. (n.d.). US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride.
  • PubChem. (n.d.). Vinylidene chloride. Retrieved from [Link]

  • ATB. (n.d.). 1,1-Dichloroethene | C2H2Cl2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1994). Toxicological Profile for 1,1-Dichloroethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly efficient catalyst for 1,1,2-trichloroethane dehydrochlorination via BN3 frustrated Lewis acid-base pairs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

  • ResearchGate. (2025). Simulation and Experimental Study on Mechanism and Kinetics of 1,1,2-trichloroethane Dehydrochlorination Reaction. Retrieved from [Link]

  • IN.gov. (n.d.). 1,1,2-TRICHLOROETHANE (C2H3Cl3) Chemical Abstracts Service (CAS) Number: 79-00-5. Retrieved from [Link]

  • PubMed. (1999). Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][9]benzothiazepines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • NIST. (n.d.). 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectra (in 1,1,2,2‐tetrachloroethane‐d2 at 110 °C) for.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,1-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Publisso. (2023). Method for the determination of 1,2-dichloroethane in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • PubMed. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

  • From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

  • Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

  • PLOS One. (n.d.). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Retrieved from [Link]

  • Heavy Water Board. (n.d.). L14 Importance of Deuterium in Pharmaceutical Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). How "Heavy Hydrogen" makes Drugs work: Deuterium in Pharmaceuticals, Org.... Retrieved from [Link]

  • PubChem. (n.d.). Trans-1,2-Dichloroethylene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Retrieved from [Link]

  • ResearchGate. (2021). How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. Retrieved from [Link]

Sources

Precision in Isotopologue Identification: A Technical Guide to 1,1-Dichloroethylene-d2 Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-precision metabolic profiling, environmental toxicology, and kinetic isotope effect (KIE) studies, the distinction between a standard chemical and its deuterated isotopologue is binary: success or failure.[1][2] 1,1-Dichloroethylene-d2 (Vinylidene chloride-d2) presents a unique nomenclature challenge due to the asymmetry of its chlorination. Unlike symmetric molecules where deuteration sites are equivalent, this compound requires rigorous attention to positional numbering—specifically the 1,1-dichloro-2,2-dideuterio configuration.[1][2]

This guide provides a validated framework for identifying, searching, and verifying 1,1-Dichloroethylene-d2 across disparate chemical databases. It moves beyond simple synonym lists to establish a self-validating search protocol designed to prevent the accidental procurement of non-deuterated or incorrect isomeric standards.

Part 1: Chemical Identity & The "2,2" Nomenclature Trap[1][2]

The Asymmetry Logic

To master the search for this compound, one must understand the IUPAC numbering priority.[1][2] In 1,1-dichloroethylene , the carbon atom bearing the two chlorine atoms is designated


 to minimize locant numbers.[1][2] Consequently, the protons—and in this case, the deuteriums—reside on 

.[1][2]
  • Common Trade Name: 1,1-Dichloroethylene-d2[1][2]

  • Chemically Accurate Name: 1,1-Dichloro-2,2-dideuterioethene[1][2]

  • The Trap: Searching for "1,1-d2" often yields zero results in strict IUPAC databases because the deuteriums are technically at the 2-position, even though the molecule is defined by the 1-chlorines.[1][2]

Core Identifiers (The Truth Source)

Use these identifiers to anchor your database queries.[1][2] Note the distinct InChIKey, which encodes the isotopic layer.[1][2]

Identifier TypeValueNotes
CAS Registry Number 22280-73-5 CRITICAL: Do not use 75-35-4 (Unlabeled).[1][2][3]
IUPAC Name 1,1-Dichloro-2,2-dideuterioetheneThe most precise systematic name.[1][2]
PubChem CID 12233278Distinct from CID 6366 (Unlabeled).[1][2]
InChI String InChI=1S/C2H2Cl2/c1-2(3)4/h1H2/i1D2Note /i1D2 indicating deuterium on C2.[1][2]
InChIKey LGXVIGDEPROXKC-DICFDUPASA-NThe suffix DICFDUPASA denotes isotopic modification.[1][2]
Chemical Formula

or

Explicitly shows deuterium content.[1][2]

Part 2: Database-Specific Synonym Strategies

Different databases index isotopologues using varying logic. A "one-size-fits-all" search query often fails.

The Repository Matrix

The following table synthesizes how major repositories index this specific isotopologue.

Database / VendorPrimary Search TermSecondary/Internal CodeSearch Strategy Note
PubChem 1,1-Dichloroethene-d2CID: 12233278Search by CID is safest.[1][2] Name search often defaults to unlabeled parent.[1][2]
CAS (SciFinder) 22280-73-5Vinylidene chloride-d2Strict CAS searching is the only fail-safe method here.[1][2]
Cambridge Isotope Labs 1,1-Dichloroethylene (2,2-D2)DLM-1935Uses explicit "2,2-D2" notation to avoid ambiguity.[1][2]
Sigma-Aldrich Vinylidene chloride-d2CDS000...[1][2] (Variable)Often cross-lists CIL catalog numbers.
ChemSpider 1,1-Dichloro-2,2-dideuterioetheneID: 10606994Favors strict IUPAC nomenclature over trade names.[1][2]
Visualization: The Nomenclature Logic Flow

The following diagram illustrates the decision logic required to arrive at the correct chemical structure, differentiating it from its isomers (cis/trans-1,2-dichloroethylene).

NomenclatureLogic Start Target: C2Cl2D2 IsomerCheck Where are the Chlorines? Start->IsomerCheck Path1 Both on C1 (Geminal) IsomerCheck->Path1 Asymmetric Path2 One on C1, One on C2 (Vicinal) IsomerCheck->Path2 Symmetric Structure 1,1-Dichloroethylene Path1->Structure WrongPath 1,2-Dichloroethylene-d2 (cis/trans isomers) Path2->WrongPath DeuteriumLoc Deuteriums must be on C2 Structure->DeuteriumLoc Valency Rules FinalName 1,1-Dichloro-2,2-dideuterioethene (CAS 22280-73-5) DeuteriumLoc->FinalName

Figure 1: Logical derivation of the "2,2-d2" nomenclature from the parent "1,1-dichloro" structure.[1][2]

Part 3: Protocol for Database Interrogation

To ensure scientific integrity, do not rely on a single search string. Use this Triangulation Protocol to verify you have located the correct isotopologue.

Step 1: The CAS Anchor

Always begin with CAS 22280-73-5 .[1][2]

  • Why: This is the unique numeric identifier for the

    
     species.[1][2]
    
  • Warning: If a vendor lists CAS 75-35-4, they are selling you the unlabeled compound, regardless of the product title.[1][2]

Step 2: The InChIKey Verification

If the database lacks CAS support, search using the InChIKey: LGXVIGDEPROXKC-DICFDUPASA-N.[1][2]

  • Mechanism:[1][2] The first block (LGXVIGDEPROXKC) represents the connectivity (skeleton).[1][2] The second block (DICFDUPASA) contains the isotopic layer.[1][2]

  • Validation: If the second block reads UHFFFAOYSA, you have found the unlabeled parent.[1][2] Abort.

Step 3: Isotopic Purity Check

Once the record is found, verify the "Isotopic Enrichment" or "Atom % D".[1][2]

  • Requirement: High-fidelity KIE studies typically require >98% D.[1][2]

  • Synonym Indicator: Look for "Perdeuterovinylidene chloride" in the synonym list—this implies full deuteration of the vinyl protons.[1][2]

Part 4: Applications & Experimental Context

Why does this specific nomenclature matter? The precise location of the deuterium atoms dictates the utility of the molecule in research.[1][2]

Kinetic Isotope Effects (KIE)

In metabolic degradation studies (e.g., cytochrome P450 oxidation), the C-H bond cleavage is often the rate-determining step.[1][2]

  • Relevance: Using 1,1-dichloro-2,2-dideuterioethene allows researchers to measure the primary KIE.[1][2] If the deuteriums were misplaced (e.g., scrambling), the kinetic data would be invalid.[1][2]

Mass Spectrometry Internal Standards
  • Shift: The

    
     analog provides a +2 Da mass shift (m/z 96 
    
    
    
    98 for the
    
    
    isotopologue).[1][2]
  • Interference: Because chlorine has natural isotopes (

    
     and 
    
    
    
    ), the mass spectrum of dichloroethylene is complex.[1][2] Precise identification of the
    
    
    parent ion requires knowing the exact isotopic purity to deconvolve the M+2 and M+4 peaks from natural abundance
    
    
    contributions.[1][2]
Search Workflow Visualization

The following diagram outlines the operational workflow for a researcher confirming the identity of a standard before purchase.

SearchWorkflow Start Start: Need 1,1-Dichloroethylene-d2 SearchCAS Search CAS 22280-73-5 Start->SearchCAS ResultCheck Result Found? SearchCAS->ResultCheck VerifyName Verify Name: Contains '2,2-d2' or 'dideuterio'? ResultCheck->VerifyName Yes CheckInChI Check InChIKey Suffix: Matches 'DICFDUPASA'? ResultCheck->CheckInChI No (Try Name Search) VerifyName->CheckInChI Yes Fail STOP: Risk of Unlabeled Compound VerifyName->Fail No (Ambiguous) Success VALIDATED: Proceed to Procurement CheckInChI->Success Yes CheckInChI->Fail No (Unlabeled Suffix)

Figure 2: Operational workflow for validating 1,1-Dichloroethylene-d2 identity in vendor catalogs.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12233278: Ethene-1,1-d2, 2,2-dichloro-.[1][2] PubChem. Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). 1,1-Dichloroethylene (Gas Phase Thermochemistry).[1][2] NIST Chemistry WebBook, SRD 69. Available at: [Link](Note: Linked for parent compound physical property reference; isotopic shift data requires specific d2 search).[1][2]

  • U.S. Environmental Protection Agency (EPA). Toxicological Review of 1,1-Dichloroethylene.[1][2] EPA Integrated Risk Information System.[1][2] Available at: [Link]

Sources

Technical Guide: Vapor Pressure & Isotope Effects of 1,1-Dichloroethylene-d2

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical distinctions between 1,1-Dichloroethylene (1,1-DCE) and its deuterated isotopologue, 1,1-Dichloroethylene-d2 (1,1-DCE-d2). It is designed for researchers requiring precise data for metabolic stability studies, kinetic isotope effect (KIE) applications, and spectroscopic calibration.

Executive Summary

1,1-Dichloroethylene-d2 (CAS: 13214-70-5) is the deuterium-labeled analog of the industrial monomer 1,1-dichloroethylene (Vinylidene chloride). While the protium form (1,1-DCE) is a well-characterized volatile liquid (


C), the deuterated variant exhibits a Vapor Pressure Isotope Effect (VPIE) .

Contrary to the intuitive assumption that "heavier is less volatile," halogenated hydrocarbons frequently exhibit an Inverse Isotope Effect (P


 > P

), where the deuterated species has a slightly higher vapor pressure than the non-deuterated form. This guide details the theoretical basis, provides baseline data, and outlines the gold-standard protocol for empirical verification.

Physicochemical Baseline: 1,1-Dichloroethylene (Non-Deuterated)

To establish a comparative baseline, we utilize the Antoine Equation parameters derived from NIST critically evaluated data.

Antoine Equation:



Where 

is in bar and

is in Kelvin.
Table 1: Reference Vapor Pressure Data for 1,1-DCE

Parameters (NIST):


, 

,

[1].
Temperature (°C)Temperature (K)Vapor Pressure (Bar)Vapor Pressure (mmHg)
0.0 273.150.268201.0
10.0 283.150.418313.5
20.0 293.150.628471.0
25.0 298.150.759569.3
30.0 303.150.911683.3
31.7 (Boiling) 304.851.013 760.0

The Vapor Pressure Isotope Effect (VPIE)

Theoretical Divergence: Inverse vs. Normal

The substitution of Hydrogen (


H) with Deuterium (

H) alters the vibrational frequency of the C-H bonds (

). This impacts the intermolecular forces in the liquid phase.
  • Normal Isotope Effect (

    
    ):  Common in associated liquids (e.g., water, alcohols) where hydrogen bonding is dominant. Deuterium strengthens the H-bond, lowering volatility.
    
  • Inverse Isotope Effect (

    
    ):  Frequently observed in non-associated halogenated hydrocarbons (e.g., chloroform, 1,1-DCE).
    
    • Mechanism: The C-D bond is shorter and has a smaller mean square amplitude of vibration than the C-H bond.[1] This results in a slightly smaller molar volume and reduced effective polarizability for the deuterated molecule. Consequently, intermolecular Van der Waals attractive forces are slightly weaker, leading to a higher vapor pressure for the heavy isotopologue.

Expected Magnitude for 1,1-DCE-d2: Based on analogous data for chlorinated ethylenes and haloforms [2], the inverse effect is typically small, often in the range of +0.3‰ to +1.7‰ (per mil) .

  • Prediction: 1,1-DCE-d2 will exhibit a vapor pressure approximately 0.1% to 0.2% higher than the values listed in Table 1.

Experimental Protocol: Differential Static Measurement

Because the VPIE is subtle (<1%), standard manometers are insufficient. The Differential Static Method is the required protocol for definitive characterization.

Methodology

This protocol measures the pressure difference (


) directly between the protium and deuterium samples held at the exact same temperature, rather than measuring absolute pressures separately.

Step-by-Step Workflow:

  • Purification: Both samples must be degassed via minimum three Freeze-Pump-Thaw cycles to remove dissolved atmospheric gases (which would dwarf the isotope effect).

  • Equilibration: Samples are placed in a dual-arm cell immersed in a thermostat bath (stability

    
     K).
    
  • Nulling: A differential capacitance manometer (e.g., MKS Baratron) is zeroed with both sides open to vacuum.

  • Measurement: The valve connecting the two arms is closed. The differential pressure is recorded as a function of temperature.[2]

Diagram: Differential Vapor Pressure Apparatus

Differential_VP_Apparatus cluster_bath Thermostat Bath (±0.001 K) Vacuum High Vacuum Line (Turbo Pump) Valve_Iso Isolation Valve Vacuum->Valve_Iso Manometer Differential Capacitance Manometer (ΔP) Sample_H Sample A: 1,1-DCE (H2) Manometer->Sample_H Ref Side Sample_D Sample B: 1,1-DCE-d2 (D2) Manometer->Sample_D Test Side Valve_Iso->Manometer

Caption: Schematic of a differential static apparatus. The differential manometer measures ΔP directly between the H2 and D2 isotopologues, eliminating temperature fluctuation errors.

Synthesis & Metabolic Applications

Synthesis Route

1,1-DCE-d2 is typically synthesized via the dehydrochlorination of deuterated trichloroethane precursors.

  • Precursor: 1,1,2-Trichloroethane-d3.

  • Reagent: Calcium hydroxide (Ca(OH)

    
    ) or Sodium hydroxide (NaOH).[3]
    
  • Reaction:

    
    
    
Metabolic Stability & Kinetic Isotope Effect (KIE)

In drug development, 1,1-DCE is a known hepatotoxin activated by Cytochrome P450 2E1 (CYP2E1). Deuteration is used to probe this mechanism.[1]

Mechanism of Action:

  • Bioactivation: CYP2E1 oxidizes 1,1-DCE to the unstable 1,1-dichloroethylene epoxide.

  • KIE Blockade: The C-H bond cleavage is a rate-limiting step. Replacing H with D introduces a Primary Kinetic Isotope Effect (

    
    ), significantly slowing the formation of the toxic epoxide [3].
    
  • Outcome: 1,1-DCE-d2 exhibits reduced hepatotoxicity compared to 1,1-DCE, confirming the role of CYP2E1-mediated oxidation.

Diagram: Metabolic Fate & KIE

Metabolic_Pathway DCE 1,1-DCE (H or D) Epoxide 1,1-DCE Epoxide (Reactive Intermediate) DCE->Epoxide Oxidation (Slowed by Deuterium) CYP CYP2E1 Enzyme CYP->DCE Catalyzes GSH Glutathione Conjugation Epoxide->GSH Detoxification Tox Covalent Binding (Hepatotoxicity) Epoxide->Tox Damage

Caption: CYP2E1-mediated bioactivation of 1,1-DCE. Deuteration (1,1-DCE-d2) slows the oxidation step via the Kinetic Isotope Effect, reducing epoxide formation.

References

  • NIST Chemistry WebBook. Ethene, 1,1-dichloro- (CAS 75-35-4) Thermophysical Properties. National Institute of Standards and Technology.[4][5][6][7][8]

  • Kopinke, F. D., & Georgi, A. (2017). Vapor Pressure Isotope Effects in Halogenated Organic Compounds. Analytical Chemistry.[7][8]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.

  • ATSDR. Toxicological Profile for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry.

Sources

An In-depth Technical Guide to the Refractive Index and Density of 1,1-Dichloroethylene-d2

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to 1,1-Dichloroethylene-d2

1,1-Dichloroethylene (1,1-DCE), also known as vinylidene chloride, is an organochloride with the formula C₂H₂Cl₂.[1] It is a colorless, volatile liquid with a sharp odor.[1][2] The deuterated isotopologue, 1,1-Dichloroethylene-d2 (C₂D₂Cl₂), substitutes the two hydrogen atoms with deuterium. This isotopic labeling is of significant interest in various research applications, including mechanistic studies of drug metabolism, as a standard in nuclear magnetic resonance (NMR) spectroscopy, and in environmental fate and transport studies.

The physical properties of a molecule, such as its refractive index and density, are fundamental parameters that are influenced by its molecular composition and structure. Deuteration, the replacement of protium (¹H) with deuterium (²H), leads to a subtle but measurable increase in molecular weight and can influence intermolecular interactions, thereby affecting these macroscopic properties.

Physicochemical Properties: A Comparative Analysis

While experimental data for 1,1-Dichloroethylene-d2 is scarce, we can establish a strong baseline by examining the well-documented properties of its non-deuterated counterpart, 1,1-Dichloroethylene.

Property1,1-Dichloroethylene (C₂H₂Cl₂)1,1-Dichloroethylene-d2 (C₂D₂Cl₂)
Molecular Formula C₂H₂Cl₂C₂D₂Cl₂
Molar Mass 96.94 g/mol [1]Approx. 98.95 g/mol
Density 1.213 g/cm³ at 20°C[1][2][3]Slightly higher than 1.213 g/cm³ (estimated)
Refractive Index (n_D²⁰) 1.4249[4]Expected to be very similar to 1.4249
Boiling Point 32 °C (90 °F; 305 K)[1]Expected to be very similar to 32 °C
Melting Point -122 °C (-188 °F; 151 K)[1]Expected to be very similar to -122 °C

Expert Insight on Deuteration Effects:

  • Density: The increase in molecular weight due to the substitution of hydrogen with deuterium will lead to a predictable increase in the density of 1,1-Dichloroethylene-d2 compared to 1,1-Dichloroethylene. While the exact value requires experimental determination, it is a direct consequence of the greater mass of the deuterium nucleus.

  • Refractive Index: The refractive index is primarily dependent on the electronic polarizability and the number density of the molecules. As the electronic structure is not significantly altered by isotopic substitution, the refractive index of 1,1-Dichloroethylene-d2 is expected to be very close to that of its non-deuterated analog.

Experimental Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.[5] For volatile liquids like 1,1-Dichloroethylene-d2, precise temperature control and minimization of sample evaporation are paramount for accurate measurements.

Recommended Methodology: Digital Refractometry

Modern digital refractometers offer high precision, require small sample volumes, and provide automated measurements, which minimizes operator-dependent variability.[6]

Protocol for Refractive Index Measurement of 1,1-Dichloroethylene-d2

  • Instrument Calibration:

    • Ensure the digital refractometer is calibrated according to the manufacturer's specifications. Typically, this involves using a standard of known refractive index, such as distilled water.

    • The standard practice is to use the sodium D-line (589.3 nm) for illumination and maintain a constant temperature of 20°C.[5][7]

  • Sample Preparation and Handling:

    • Due to the high volatility of 1,1-Dichloroethylene-d2, it is crucial to work in a well-ventilated fume hood.

    • Equilibrate the sample to the measurement temperature (20°C) in a sealed vial to prevent evaporation and compositional changes.

  • Measurement Procedure:

    • Clean the prism of the refractometer with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Apply a small drop of the 1,1-Dichloroethylene-d2 sample to the prism surface.

    • Immediately initiate the measurement to minimize evaporative losses.

    • Record the refractive index reading.

  • Data Validation and Reporting:

    • Perform multiple readings (at least three) and calculate the average value.

    • The readings should be consistent, with a low standard deviation, to ensure the reliability of the data.

    • Report the refractive index along with the measurement temperature and the wavelength of light used (e.g., n_D²⁰).

Refractive_Index_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Calibrate Calibrate Refractometer (Distilled Water, 20°C) Equilibrate Equilibrate D2-1,1-DCE (Sealed Vial, 20°C) Clean Clean Prism Equilibrate->Clean Apply Apply Sample Clean->Apply Measure Initiate Measurement Apply->Measure Record Record Reading Measure->Record Repeat Repeat 3x Record->Repeat Repeat->Apply Next Reading Analyze Calculate Average & Std Dev Repeat->Analyze Finalize

Caption: Workflow for the determination of the refractive index of volatile liquids.

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume. For liquids, it is temperature-dependent. Several methods can be employed for density determination, with the choice depending on the required accuracy and sample volume.

Recommended Methodology: Oscillating U-tube Densitometry

This technique offers high accuracy and precision, requires a small sample volume, and provides rapid measurements. It is particularly well-suited for research and quality control applications.

Protocol for Density Measurement of 1,1-Dichloroethylene-d2

  • Instrument Calibration:

    • Calibrate the digital density meter using two standards of known density that bracket the expected density of the sample. Common standards include dry air and ultrapure water.

    • Ensure the instrument's temperature control is set to the desired measurement temperature (e.g., 20°C).

  • Sample Preparation and Handling:

    • As with refractive index measurements, handle the volatile 1,1-Dichloroethylene-d2 in a fume hood and ensure the sample is equilibrated to the measurement temperature in a sealed container.

  • Measurement Procedure:

    • Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the measurement cell. The presence of bubbles will lead to erroneously low density readings.

    • Allow the reading to stabilize, which indicates that the sample has reached thermal equilibrium with the U-tube.

    • Record the density value.

  • Data Validation and Reporting:

    • Perform multiple measurements with fresh aliquots of the sample to ensure reproducibility.

    • Between measurements, thoroughly clean and dry the U-tube with appropriate solvents.

    • Report the density in g/cm³ or kg/m ³ and specify the measurement temperature.

Density_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Calibrate Calibrate Density Meter (Air and Water, 20°C) Equilibrate Equilibrate D2-1,1-DCE (Sealed Vial, 20°C) Inject Inject Sample (Bubble-free) Equilibrate->Inject Stabilize Allow Thermal Equilibration Inject->Stabilize Record Record Density Stabilize->Record Clean Clean & Dry U-tube Record->Clean Repeat Repeat with Fresh Aliquot Clean->Repeat Repeat->Inject Next Measurement Report Report Average Density at Temp Repeat->Report Finalize

Caption: Workflow for the determination of the density of volatile liquids.

Safety Considerations

1,1-Dichloroethylene is an extremely flammable liquid and vapor.[8][9] It is also toxic if swallowed or inhaled and is suspected of causing cancer.[8][9][10] It is imperative to handle this compound and its deuterated analogue in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

Conclusion

References

  • ResearchGate. (n.d.). Refractive index of 1,2-dichloroethane. Retrieved from [Link]

  • Restek. (n.d.). 1,1-Dichloroethene. EZGC Method Translator. Retrieved from [Link]

  • Wikipedia. (2024, January 22). 1,1-Dichloroethylene. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. U.S. Department of Health and Human Services. Retrieved from [Link]

  • PubChem. (n.d.). Vinylidene chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2024). Safety Data Sheet: 1,1-Dichloroethene. Retrieved from [Link]

  • Microscope World. (2024). Refractive Index Liquids. Retrieved from [Link]

  • Playfair, L., & Wanklyn, J. A. (1862). On a Mode of Taking the Density of Vapour of Volatile Liquids, at Temperatures below the Boiling Point. Transactions of the Royal Society of Edinburgh, 23(1), 131-143.
  • MDPI. (2014). Refractive Index Measurement of Liquids Based on Microstructured Optical Fibers. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining the Refractive Index of a Liquid. Retrieved from [Link]

  • Reddit. (2012). Density of volatile liquid. r/chemhelp. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]

  • Airgas. (2021). Safety Data Sheet: Nonflammable Gas Mixture. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Utilizing 1,1-Dichloroethylene-d2 as an Internal Standard for Enhanced Accuracy in GC-MS Analysis of Volatile Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Volatile Analyte Quantification

In the landscape of pharmaceutical development, environmental monitoring, and industrial quality control, the accurate quantification of volatile organic compounds (VOCs) is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for this task, offering unparalleled sensitivity and selectivity. However, the inherent variability in sample preparation, injection volume, and instrument response can introduce significant analytical error. The implementation of an internal standard (IS) is a robust strategy to mitigate these variables, ensuring the highest level of data integrity.[1]

This application note provides a comprehensive guide to the theory, selection, and practical application of 1,1-Dichloroethylene-d2 (DCE-d2) as an internal standard for the GC-MS analysis of VOCs. Deuterated standards, such as DCE-d2, are the preferred choice for mass spectrometry-based methods because they are chemically almost identical to their non-deuterated counterparts, yet are distinguishable by their mass-to-charge ratio (m/z).[2][3] This near-identical chemical behavior ensures that the internal standard experiences the same analytical variations as the target analyte, from extraction to ionization, thereby providing a reliable basis for correction and accurate quantification.[4][5]

The Rationale for 1,1-Dichloroethylene-d2 as an Internal Standard

1,1-Dichloroethylene (1,1-DCE) is a common environmental contaminant and industrial chemical, making its accurate measurement critical.[6][7] The selection of an internal standard is a critical step in method development.[8] An ideal internal standard should possess the following characteristics:

  • Chemical and Physical Similarity: It should closely resemble the analyte(s) of interest in terms of chemical properties, boiling point, and chromatographic behavior.[5][9]

  • Chromatographic Resolution: It must be well-separated from all other sample components.[10]

  • Non-interference: It should not be naturally present in the samples being analyzed.[1]

  • Mass Spectral Distinction: In MS detection, its mass spectrum should be clearly distinguishable from the analytes.

1,1-Dichloroethylene-d2 fulfills these criteria exceptionally well when analyzing its non-deuterated analogue and other similar volatile chlorinated hydrocarbons. Its physicochemical properties are nearly identical to 1,1-DCE, ensuring it co-elutes or elutes very closely, and behaves similarly during sample preparation and injection. The mass difference of two daltons (due to the two deuterium atoms) provides a clear and unambiguous signal in the mass spectrometer, preventing any cross-contribution to the analyte signal.

Physicochemical Properties of 1,1-Dichloroethylene and its Deuterated Analog

A thorough understanding of the physical and chemical properties of both the analyte and the internal standard is fundamental to successful method development.

Property1,1-Dichloroethylene (1,1-DCE)1,1-Dichloroethylene-d2 (DCE-d2)Data Source(s)
Chemical Formula C₂H₂Cl₂C₂D₂Cl₂[11][12]
Molar Mass 96.94 g/mol 98.95 g/mol (approx.)[11][12]
Boiling Point 32 °C~32 °C[11][12]
Density 1.213 g/cm³~1.23 g/cm³[11][12]
Solubility in Water 2,240 mg/L (25°C)Poorly soluble[12]
Vapor Pressure 500 mmHg (20 °C)High[12]

Note: The properties for DCE-d2 are estimated based on the properties of 1,1-DCE and the known effects of deuteration.

Experimental Workflow and Protocols

The successful implementation of DCE-d2 as an internal standard requires meticulous attention to detail in every step of the analytical process.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_spiking Spiking & Analysis cluster_data Data Processing & Quantification stock_analyte Analyte Stock (e.g., 1000 µg/mL in Methanol) working_cal Working Calibration Standards (Serial Dilution of Analyte Stock) stock_analyte->working_cal stock_is IS Stock (DCE-d2) (e.g., 1000 µg/mL in Methanol) working_is Working IS Solution (e.g., 50 µg/mL in Methanol) stock_is->working_is calibration_vials Calibration Vials (Add fixed amount of Working IS) working_cal->calibration_vials working_is->calibration_vials sample_vials Sample Vials (Add fixed amount of Working IS) working_is->sample_vials purge_trap Purge and Trap / Headspace Autosampler calibration_vials->purge_trap sample_vials->purge_trap gcms GC-MS Analysis purge_trap->gcms peak_integration Peak Integration (Analyte & IS) gcms->peak_integration response_ratio Calculate Response Ratio (Area_Analyte / Area_IS) peak_integration->response_ratio calibration_curve Construct Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification final_report final_report quantification->final_report Final Report

Caption: Workflow for GC-MS quantification using an internal standard.

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the internal standard.

Materials:

  • 1,1-Dichloroethylene (analytical standard grade)

  • 1,1-Dichloroethylene-d2 (isotopic purity >98%)

  • Methanol (Purge and Trap grade)

  • Class A volumetric flasks

  • Gas-tight syringes

Procedure:

  • Stock Solution Preparation (1000 µg/mL):

    • Allow the sealed ampules of 1,1-DCE and DCE-d2 to equilibrate to room temperature.

    • In a fume hood, carefully transfer the entire content of a 1 mL ampule of 1,1-DCE into a 100 mL volumetric flask partially filled with methanol.

    • Rinse the ampule several times with methanol and add the rinsate to the flask.

    • Bring the flask to volume with methanol, cap, and invert several times to ensure homogeneity.

    • Repeat this process in a separate flask for the DCE-d2 to create the internal standard stock solution.

    • Store stock solutions at 4°C in amber vials with PTFE-lined caps.

  • Working Internal Standard Solution (e.g., 50 µg/mL):

    • Prepare a working solution of DCE-d2 by diluting the stock solution. For example, transfer 5 mL of the 1000 µg/mL DCE-d2 stock solution into a 100 mL volumetric flask and bring to volume with methanol. This concentration should be chosen to be similar to the expected concentration of the target analyte(s).[1]

  • Calibration Standard Preparation:

    • Prepare a series of calibration standards by performing serial dilutions of the 1,1-DCE stock solution.

    • For each calibration level, spike a fixed volume of the working internal standard solution to achieve a constant concentration of DCE-d2 in every standard. For example, add 10 µL of the 50 µg/mL working IS solution to 5 mL of each aqueous calibration standard, resulting in a final IS concentration of 100 µg/L.[13]

Protocol 2: GC-MS Analysis

Objective: To establish optimal chromatographic and mass spectrometric conditions for the separation and detection of 1,1-DCE and DCE-d2.

Instrumentation: A typical system would consist of a Gas Chromatograph coupled with a Mass Spectrometer and a Purge and Trap or Headspace autosampler.

Typical GC-MS Parameters:

ParameterRecommended SettingRationale
GC Column 60 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624)Provides excellent resolution for volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 minSeparates a wide range of VOCs based on boiling points.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good chromatographic efficiency.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column for enhanced sensitivity.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique providing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS.
Quantifier Ion (1,1-DCE) m/z 61A prominent and specific ion in the mass spectrum of 1,1-DCE.
Qualifier Ion (1,1-DCE) m/z 96Confirms the identity of the analyte.
Quantifier Ion (DCE-d2) m/z 63Shifted by 2 Da from the analyte's quantifier ion.
Qualifier Ion (DCE-d2) m/z 98Confirms the identity of the internal standard.

These parameters are a starting point and should be optimized for the specific instrument and application.

Data Analysis and Method Validation

The core of the internal standard method lies in the use of response ratios for calibration and quantification.

Calculation of Response Factor (RF):

The Response Factor (RF) is calculated for each calibration standard using the following equation:

RF = (Areaanalyte / AreaIS) / (Concentrationanalyte / ConcentrationIS)

A calibration curve is then generated by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS) or simply the analyte concentration, as the IS concentration is constant.[14]

Quantification of Unknown Samples:

The concentration of the analyte in an unknown sample is calculated by first determining the area ratio from the chromatogram and then using the calibration curve to determine the analyte concentration.

Method Validation:

A robust method validation is essential to ensure the reliability of the results.[15] Key validation parameters include:

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.995Demonstrates a proportional relationship between response and concentration over a defined range.[15]
Accuracy 80-120% recovery of spiked samplesMeasures the closeness of the measured value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 15%Assesses the repeatability and intermediate precision of the method.[15]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be accurately quantified.

Conclusion: A Foundation for Reliable and Defensible Data

References

  • Wisconsin Department of Health Services. (2023, July 31). 1,1-Dichloroethylene. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). (2003). 1,1-Dichloroethene (Vinylidene Chloride) (Cicads 51). Inchem.org. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 1,1-Dichloroethane. Available at: [Link]

  • Restek Corporation. 1,1-Dichloroethene - EZGC Method Translator. Available at: [Link]

  • Wikipedia. 1,1-Dichloroethylene. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. Available at: [Link]

  • Bibby Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

  • Kubelka, T., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3597. Available at: [Link]

  • ESS Laboratory. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA Archive. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • SCION Instruments. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Available at: [Link]

  • Agilent Technologies. (2008, December 9). Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS. Available at: [Link]

  • MtoZ Biolabs. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Available at: [Link]

  • JEOL. Analysis of volatile organic compounds (VOCs) in water by HS- GC-MS Method. Available at: [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(21), 11936-11944. Available at: [Link]

  • ResearchGate. Which internal standard? Deuterated or C13 enriched?. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Available at: [Link]

  • Schug, K. A. (2017, September 27). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. LCGC. Available at: [Link]

  • Yang, K. R., et al. (2015). HT column GC/MS method for determination of anthraquinone and its toxic impurities in paper products. Analytical Methods, 7(18), 7567-7573. Available at: [Link]

  • Shimadzu Corporation. Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Available at: [Link]

  • Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Available at: [Link]

  • Shimadzu Corporation. Shimadzu Guide to US EPA Method 8260 for Analysis of Volatile Organic Compounds in Ground Waterand Solid Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Available at: [Link]

Sources

Technical Application Note: Precision Quantitation of 1,1-Dichloroethylene-d2 in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the quantification of 1,1-Dichloroethylene-d2 (1,1-DCE-d2) in environmental aqueous matrices. While typically utilized as a Surrogate or Internal Standard (IS) in EPA methods (e.g., 524.3, 8260D), this guide addresses the dual requirement of:

  • Quantifying 1,1-DCE-d2 itself (e.g., for stock verification, isotope dilution studies, or tracer analysis).

  • Using 1,1-DCE-d2 as a Precision Reference to quantify native 1,1-Dichloroethylene.

Methodology: Purge and Trap (P&T) coupled with GC-MS (SIM/Scan) Target Matrix: Drinking Water, Groundwater, Surface Water CAS Registry: 1,1-DCE-d2 (Not always standard; Native CAS: 75-35-4)

Scientific Principles & Causality

The Analytical Challenge

1,1-Dichloroethylene (Vinylidene Chloride) is a highly volatile organic compound (VOC) with a boiling point of 31.7°C. Its deuterated analog, 1,1-DCE-d2 , possesses nearly identical physicochemical properties but a distinct mass spectral fingerprint.

The quantification relies on dynamic headspace extraction (Purge and Trap) . The causality of the method success hinges on three physical phase transitions:

  • Liquid-to-Gas (Purging): Inert gas (He or N2) sparges the water sample, shifting the equilibrium of the volatile 1,1-DCE-d2 from the aqueous phase to the gaseous phase based on its Henry’s Law constant.

  • Gas-to-Solid (Trapping): The analyte is adsorbed onto a hydrophobic sorbent (e.g., Vocarb 3000) at ambient temperature, concentrating the sample while venting water vapor.

  • Solid-to-Gas (Desorption): Rapid heating reverses the adsorption, releasing the analyte as a tight band into the GC for separation.

Mass Spectral Logic (Isotope Shift)

Native 1,1-DCE (


) fragments primarily into 

61 (

) and

96 (

). The deuterated analog (

) shifts these masses due to the heavier Deuterium isotope (

):
  • Parent Ion (

    
    ):  Shifts from 96 to 98 .
    
  • Base Peak (

    
    ):  Shifts from 61 to 63 .
    

Critical Analytical Decision: For quantification, we utilize Selected Ion Monitoring (SIM) or extracted ion chromatograms (EIC) at m/z 63 (Quant) and m/z 98 (Qualifier). This avoids interference from native 1,1-DCE and background hydrocarbons.

Experimental Workflow & Visualization

The following diagram illustrates the critical path from sample collection to MS detection, highlighting the "Fail-Safe" decision nodes for Quality Control.

PT_Workflow Sample Sample Collection (40mL VOA Vial, HCl/Ascorbic) Purge Purge Cycle (11 min @ 40mL/min) Sample->Purge Sparging Trap Adsorption Trap (Vocarb 3000) Purge->Trap Gas Phase Transfer Desorb Thermal Desorption (260°C Rapid Heat) Trap->Desorb Backflush GC_Sep GC Separation (DB-624 Column) Desorb->GC_Sep Injection MS_Det MS Detection (SIM: m/z 63, 98) GC_Sep->MS_Det Elution QC_Check QC: Recovery Check (70-130%) MS_Det->QC_Check QC_Pass Valid Data QC_Check->QC_Pass Pass QC_Fail Flag: Matrix Effect or Leak QC_Check->QC_Fail Fail

Caption: Figure 1. Dynamic Purge & Trap workflow for 1,1-DCE-d2 analysis with integrated Quality Control decision node.

Detailed Protocol

A. Reagents and Standards
  • Primary Standard: 1,1-Dichloroethylene-d2 (2000 µg/mL in Methanol).

  • Secondary Internal Standard (Reference): Fluorobenzene or Bromochloromethane (if quantifying 1,1-DCE-d2 as a target).

  • Matrix Modifier: Ascorbic Acid (removes residual chlorine) and Maleic Acid (pH adjustment). Note: Maleic acid is preferred over HCl in EPA 524.3 to prevent dehydrohalogenation of other targets, though HCl is acceptable for 1,1-DCE specifically.

B. Sample Preparation (Self-Validating Step)
  • Collection: Fill 40 mL amber VOA vials to the brim (zero headspace) to prevent volatilization.

  • Preservation: Add 25 mg Ascorbic Acid and acidify to pH < 2.

  • Storage: 4°C ± 2°C. Hold time: 14 days.

  • Verification: Before analysis, invert the vial. If an air bubble >6mm is present, reject the sample. (This is a physical self-validation of seal integrity).

C. Instrument Configuration (The "Engine")
1. Purge and Trap (e.g., Tekmar Atomx or equivalent)
ParameterSettingRationale
Trap Type #9 (Vocarb 3000)Hydrophobic; minimizes water transfer to MS.
Purge Gas Helium or Nitrogen (99.999%)Inert carrier; Nitrogen allowed per EPA 524.4.
Purge Flow 40 mL/minOptimized for VOC extraction efficiency.
Purge Time 11.0 minEnsures complete transfer of 1,1-DCE-d2 (equilibrium shift).
Dry Purge 1.0 - 2.0 minCritical: Removes water vapor that interferes with MS source.
Desorb Temp 250°C - 260°CRapid release of analyte from trap.
Bake 280°C for 4 minPrevents carryover to next sample.
2. GC-MS Parameters
  • Column: DB-624 or ZB-624 (30m x 0.25mm ID x 1.4µm film). The thick film focuses volatiles.

  • Oven Program:

    • 35°C for 4 min (Hold to resolve 1,1-DCE-d2 from gases).

    • Ramp 10°C/min to 100°C.

    • Ramp 25°C/min to 240°C.

  • MS Acquisition:

    • Scan Mode: 35–260 amu (General profiling).

    • SIM Mode: Monitor m/z 63 (Quant), 98 (Qual 1), 65 (Qual 2).

    • Dwell Time: 50-100 ms per ion.

Quantification Strategy

Scenario A: 1,1-DCE-d2 as a Surrogate (Quality Indicator)

In this scenario, we add a known amount (e.g., 5 µL of 10 ppm stock) to every sample. We do not calculate concentration directly, but rather % Recovery .



  • Area_d2: Integrated area of m/z 63.

  • Area_IS: Area of the Internal Standard (e.g., Fluorobenzene m/z 96).

  • RF: Response Factor established during calibration.

Scenario B: Quantifying 1,1-DCE-d2 as a Target

To measure the exact concentration of 1,1-DCE-d2 (e.g., in a tracer study), you must calibrate against a different Internal Standard (e.g., Fluorobenzene).

Calibration Table (Example):

Level Conc. (µg/L) Quant Ion (63) Response Reference Ion (96) Response RRF
1 0.5 1200 5000 0.240
2 2.0 4900 5100 0.242
3 10.0 25000 5050 0.248
4 20.0 51000 5020 0.254

| Avg | | | | 0.246 |

Acceptance Criteria: %RSD < 20% across the curve.

Quality Assurance & Troubleshooting

System Suitability Check (BFB Tune)

Before analyzing 1,1-DCE-d2, the MS must be tuned using Bromofluorobenzene (BFB).[1]

  • Requirement: BFB m/z 95 base peak, m/z 174 > 50% of 95.

  • Why? Ensures the quadrupole correctly resolves mass fragments across the volatile range.

Troubleshooting Low Recovery (<70%)

If 1,1-DCE-d2 recovery drops, follow this logic:

  • Check the "Dry Purge": If water enters the MS, sensitivity for m/z 63 drops. Increase dry purge time by 1 min.

  • Check the Trap: Vocarb traps degrade after ~500-1000 runs. If peak shape tails, replace the trap.

  • Leak Check: 1,1-DCE is very volatile.[2][3] A leak at the sparger fitting is the most common cause of low recovery.

References

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • U.S. EPA. (2009).[4] Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • NIST. (2023). 1,1-Dichloroethylene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

  • EST Analytical. (2020). Purge and Trap Using Nitrogen - USEPA 8260D. Application Note. [Link]

Sources

Preparation of 1,1-Dichloroethylene-d2 calibration standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 1,1-Dichloroethylene-d2 Calibration Standards

Part 1: Introduction & Scientific Rationale

1,1-Dichloroethylene-d2 (1,1-DCE-d2), also known as Vinylidene Chloride-d2, is a critical deuterated internal standard (IS) used in the quantitative analysis of volatile organic compounds (VOCs). It serves as a surrogate for 1,1-Dichloroethylene (Class 1 residual solvent) in pharmaceutical applications (USP <467>) and environmental monitoring (EPA Method 8260).

The Challenge of Volatility: With a boiling point of approximately 31.7°C, 1,1-DCE-d2 presents a unique challenge: it is a liquid at room temperature but possesses an extremely high vapor pressure. Standard preparation protocols often fail due to evaporative loss during the weighing process, leading to significant systematic errors in calibration curves.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol utilizes a Gravimetric/Volumetric Hybrid Approach with sub-surface injection. By introducing the neat isotope directly into a solvent bed, we eliminate headspace evaporation. The deuterated analog corrects for matrix effects, extraction efficiency, and instrument drift because its physicochemical behavior (extraction coefficient, retention time) mirrors the native analyte, while its mass shift (


 Da) allows distinct detection via Mass Spectrometry (MS).

Part 2: Material Specifications & Safety

Chemical Properties
Property1,1-Dichloroethylene (Native)1,1-Dichloroethylene-d2 (Isotope)
CAS Number 75-35-422280-73-5
Formula C₂H₂Cl₂C₂D₂Cl₂
MW ( g/mol ) 96.94~98.95
Boiling Point 31.7 °C~31.5 °C
Density (20°C) 1.21 g/mL~1.23 g/mL
Stability Polymerizes readily (requires MEHQ)Polymerizes readily; Light Sensitive
Critical Safety & Handling
  • Polymerization Risk: 1,1-DCE-d2 is unstable and can polymerize violently if the stabilizer (typically MEHQ) is removed or if exposed to peroxides/copper. Do not distill unless absolutely necessary and under inert atmosphere.

  • Toxicity: Potentially carcinogenic and hepatotoxic. All handling must occur in a certified chemical fume hood.

  • Cold Chain: Store neat material at < -10°C. Equilibrate to 4°C (not room temp) briefly before aliquoting to minimize vapor pressure while avoiding water condensation.

Part 3: Experimental Protocol

Workflow Visualization

PreparationWorkflow Start Start: Equilibrate Materials SolventPrep Step 1: Prepare Solvent Flask (Methanol P&T Grade) Fill to 98% Volume Start->SolventPrep Weigh1 Step 2: Tare Balance with Flask SolventPrep->Weigh1 Inject Step 3: Sub-Surface Injection (Inject neat 1,1-DCE-d2 below solvent line) Weigh1->Inject Critical Step Weigh2 Step 4: Record Mass (Difference) Calculate Exact Conc. Inject->Weigh2 Dilute Step 5: Dilute to Volume (Invert 3x to mix) Weigh2->Dilute Aliquot Step 6: Transfer to Amber Vials (Zero Headspace) Dilute->Aliquot Storage Storage: -20°C, Dark Aliquot->Storage

Caption: Figure 1.[1][2] Gravimetric preparation workflow emphasizing sub-surface injection to prevent volatilization.

Preparation of Primary Stock Solution (approx. 2000 µg/mL)

Objective: Prepare a verifiable stock solution in Methanol (MeOH).

Materials:

  • 10 mL Volumetric Flask (Class A).

  • Methanol (Purge & Trap Grade).

  • Gas-tight Syringe (50 µL or 100 µL).

  • Analytical Balance (Readability 0.0001 g).

Procedure:

  • Solvent Fill: Fill the 10 mL volumetric flask with Methanol up to the neck (approx. 9.8 mL). Do not fill to the line yet.

  • Tare: Place the flask (uncapped) on the balance and tare to zero.

  • Sampling: Withdraw approximately 20 µL of neat 1,1-DCE-d2 using a chilled gas-tight syringe.

    • Note: Keep the neat standard bottle on ice/cold block during this step.

  • Sub-Surface Injection (Crucial):

    • Insert the syringe needle into the volumetric flask.

    • Submerge the needle tip well below the surface of the methanol.

    • Depress the plunger smoothly.

    • Wait 5 seconds to allow dissolution before withdrawing the needle.

    • Reasoning: If injected above the solvent, the analyte will vaporize before dissolving.

  • Gravimetric Measurement: Immediately record the weight gain (

    
    ).
    
    • Target Mass: For 2000 µg/mL in 10 mL, target ~20 mg.

  • Final Dilution: Remove from balance. Add Methanol dropwise to the meniscus line. Cap and invert 3 times to mix.

  • Calculation:

    
    
    
Preparation of Secondary Working Standards

Objective: Create a working standard (e.g., 25 µg/mL) for direct spiking into aqueous samples (5 mL purge volume).

  • Pipette an appropriate volume of Primary Stock into a pre-filled volumetric flask of Methanol.

  • Example: To make 25 µg/mL in 10 mL MeOH:

    
    
    
  • Transfer to Amber VO vials with PTFE-lined septa. Ensure zero headspace to prevent partitioning of the volatile analyte into the gas phase.

Part 4: Quality Control & Validation (GC-MS)

Mass Spectrometry Parameters (SIM Mode)

To validate the standard, use GC-MS in Selected Ion Monitoring (SIM) mode. The deuteration shifts the mass spectrum.

AnalyteRetention TimeQuant Ion (m/z)Qualifier Ions (m/z)Rationale
1,1-DCE (Native) ~ X min61 96, 63Base peak [C₂H₂³⁵Cl]⁺
1,1-DCE-d2 ~ X - 0.02 min63 65, 98Shifted base peak [C₂D₂³⁵Cl]⁺

Note: The retention time of deuterated analogs is often slightly shorter (seconds) than the native compound due to the deuterium isotope effect on chromatography.

Validation Criteria
  • Isotopic Purity Check: Analyze the 1,1-DCE-d2 standard. There should be negligible signal at m/z 61 (native). If significant signal exists, the standard is contaminated or degraded (H/D exchange).

  • Linearity: Spike water samples at 5, 10, 20, 50, 100 ppb. The Response Factor (RF) relative to the internal standard should be constant (<20% RSD).

    
    
    

Part 5: Troubleshooting & Storage

IssueProbable CauseCorrective Action
Low Recovery Evaporation during prepUse sub-surface injection; ensure solvents are cold.
Polymer Formation Stabilizer loss / AgeCheck neat material for cloudiness. Discard if >6 months old.
Signal Drift Septum coringUse Micro-Inert valves or replace septa after every puncture.
H/D Exchange Protic solvent contaminationEnsure Methanol is anhydrous and pH neutral.

References

  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. SW-846. Link

  • U.S. Environmental Protection Agency. (2018).[3] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Link

  • Restek Corporation. (2000). Volatile Organic Compounds by GC/MS Capillary Column Technique. Application Note. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6366, 1,1-Dichloroethene.Link

Sources

Application Note: Precision Quantitation of Volatile Organic Compounds (VOCs) via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantitation of Volatile Organic Compounds (VOCs) in complex matrices—ranging from pharmaceutical excipients to environmental soil samples—is frequently compromised by matrix effects, variable extraction efficiencies, and instrument drift. Traditional external standard calibration often fails to compensate for these dynamic variables.

This protocol details the application of Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards. By spiking samples with stable, isotopically labeled analogs (e.g., Benzene-d₆) prior to Headspace (HS) extraction, researchers establish a self-correcting analytical system. The labeled standard and the target analyte share identical physicochemical properties (vapor pressure, solubility) but are distinguished by mass spectrometry (


). This ensures that any loss during extraction or injection is mirrored in the standard, mathematically canceling out the error during quantitation.

Theoretical Basis: The IDMS Advantage

The Principle of Identical Behavior

In VOC analysis, particularly Headspace Gas Chromatography (HS-GC), the equilibrium between the sample matrix (liquid/solid) and the headspace (gas) is governed by the partition coefficient (


).


Matrix variations (e.g., salt content, viscosity) alter


, changing the amount of analyte delivered to the GC. A deuterated standard (e.g., Toluene-d₈) possesses a 

value virtually identical to the target (Toluene). If the matrix suppresses the volatilization of Toluene by 20%, it suppresses Toluene-d₈ by the same 20%. The ratio of their signals remains constant, preserving quantitative accuracy.
Workflow Visualization

The following diagram illustrates the IDMS workflow, highlighting where the error-correction occurs.

IDMS_Workflow cluster_correction Error Correction Zone Sample Unknown Sample (Matrix + VOCs) Equil Headspace Equilibration (Partitioning) Sample->Equil Spike Spike Deuterated IS (e.g., Benzene-d6) Spike->Equil Internal Standard Added GC GC Separation (Co-elution) Equil->GC Gas Phase Injection MS MS Detection (Mass Separation) GC->MS Data Ratio Calculation (Area Analyte / Area IS) MS->Data Deconvolution

Figure 1: IDMS Workflow. Matrix effects occurring in the "Error Correction Zone" affect both analyte and standard equally, negating bias.

Experimental Protocol

Materials and Standards Selection

Selection of the correct deuterated standard is critical. It must not exchange deuterium with the solvent (avoid protic locations if possible) and must be isotopically pure (


) to prevent "cross-talk" (signal contribution to the native analyte channel).

Table 1: Recommended Deuterated Standards for Common VOCs

Target AnalyteTarget Ion (

)
Deuterated StandardReference Ion (

)
Retention Time Match
Benzene 78Benzene-d₆84Exact
Toluene 91Toluene-d₈98Exact
Chlorobenzene 112Chlorobenzene-d₅117Exact
Chloroform 83Chloroform-d84Exact
Trichloroethene 130Trichloroethene-d131Exact
Sample Preparation (Headspace)

This protocol utilizes Static Headspace , compliant with USP <467> Procedure A/B and EPA 5021.

  • Standard Prep: Prepare a stock solution of deuterated standards in a high-boiling solvent (e.g., Dimethyl Sulfoxide - DMSO or Dimethylacetamide - DMA) at 50 µg/mL.

  • Sample Weighing: Accurately weigh 1.0 g of sample (solid) or pipette 5.0 mL (liquid) into a 20 mL headspace vial.

  • Matrix Modification (Optional but Recommended): Add 1.0 g of NaCl and 5 mL of water if analyzing solids. This "salting out" effect decreases VOC solubility in the liquid, driving them into the headspace, while the deuterated standard corrects for the viscosity change.

  • Spiking: Add 10 µL of the Deuterated Stock Solution directly into the sample matrix.

  • Sealing: Immediately cap with a PTFE/Silicone septum and crimp.

Instrument Parameters (GC-MS)

System: Agilent 8890 GC / 5977B MSD (or equivalent).

  • Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on concentration). Temp: 220°C.

  • Column: DB-624 or Rtx-624 (30 m × 0.25 mm × 1.4 µm). The thick film is essential for retaining volatile compounds.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 160°C.

    • Ramp 25°C/min to 240°C (hold 2 min).

  • MS Detection: SIM (Selected Ion Monitoring) mode is mandatory for high sensitivity and selectivity.

    • Dwell time: 25-50 ms per ion.

    • SIM Groups: Group ions by retention time windows to maximize sensitivity.

Signal Processing & Deconvolution

In IDMS, the analyte and its deuterated analog co-elute (emerge from the column at the same time). The Mass Spectrometer separates them based on their mass-to-charge (


) ratio.

Signal_Deconvolution cluster_chrom Chromatogram (Time Domain) cluster_spec Mass Spectrum (Mass Domain) Peak Single Peak Observed (Co-elution of Benzene & Benzene-d6) Ion78 m/z 78 (Native Benzene) Peak->Ion78 Filter 1 Ion84 m/z 84 (Benzene-d6) Peak->Ion84 Filter 2

Figure 2: Signal Deconvolution. While the GC sees one peak, the MS splits it into two distinct quantitative signals.

Data Analysis: Relative Response Factors

Quantitation is performed not by absolute area, but by the ratio of areas. Calculate the Relative Response Factor (RRF) during calibration:



Where:

  • 
     = Integrated abundance of target ion (e.g., m/z 78).
    
  • 
     = Integrated abundance of deuterated ion (e.g., m/z 84).
    

Sample Concentration Calculation:



Note: If the RRF is constant (<20% RSD) over the calibration range, the average RRF can be used. Otherwise, use linear regression of the ratios.

Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the results, the following criteria must be met for every batch:

  • IS Recovery: The absolute area of the internal standard should not deviate by more than 50% from the calibration blank. A significant drop indicates a leak in the headspace vial or extreme matrix suppression.

  • Spectral Purity: Check the secondary ions (qualifier ions) to ensure no unexpected interference is skewing the primary isotope ratio.

  • Linearity: The calibration curve (Ratio of Area vs. Ratio of Conc.) must have

    
    .
    

Troubleshooting Common Pitfalls

  • H/D Exchange: In highly acidic or basic samples, deuterium on the aromatic ring is generally stable, but deuterium on labile positions (like -OH or -NH) can exchange with water. Solution: Use standards where deuterium is on the carbon backbone (e.g., Ethanol-d₅ rather than Ethanol-OD).

  • Co-elution with Non-Targets: If a matrix interferent shares the same mass as the deuterated standard (rare but possible), the IS area will be artificially high, causing under-estimation of the analyte. Solution: Monitor a "qualifier" ion for the deuterated standard (e.g., m/z 82 for Benzene-d6) to confirm the ratio is correct.

References

  • US Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846 Update VI.[2] [Link][1]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[3][4][5] USP-NF. [Link]

  • Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents using Agilent 8890 GC/MSD. Application Note 5994-1627EN. [Link]

Sources

Application Note: 1H NMR Chemical Shift and Protocol for 1,1-Dichloroethylene-d2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring precise NMR characterization of 1,1-Dichloroethylene-d2 (Vinylidene chloride-d2). It addresses the specific challenge of detecting residual proton signals in deuterated media and provides a robust protocol for handling this volatile, reactive monomer.[1]

Executive Summary

1,1-Dichloroethylene-d2 (C₂Cl₂D₂), also known as Vinylidene chloride-d2, is a deuterated monomer used primarily in polymer research and as a specialized NMR solvent for low-temperature studies.

In a perfectly deuterated sample, the compound is "silent" in 1H NMR.[1] However, for calibration and purity analysis, the residual proton signal (arising from the 1,1-dichloroethene-d1 impurity, CHD=CCl₂) is the critical spectroscopic handle.

  • Target Chemical Shift (1H Residual): 5.38 ppm (Singlet/Broad Triplet)[1]

  • Target Chemical Shift (2H): 5.4 ppm

  • Key Challenge: High volatility (bp 32°C) and polymerization risk require strict cold-handling protocols.[1]

Technical Specifications & Chemical Shift Data

1H NMR Chemical Shift (Residual Signal)

The residual proton signal arises from incomplete deuteration, resulting in the species Cl₂C=CHD .[1]

ParameterValueNotes
Chemical Shift (δ) 5.38 ppm Referenced to TMS (0.00 ppm).
Multiplicity Broad Singlet or Triplet Technically a 1:1:1 triplet due to coupling with the geminal Deuterium (

), but often unresolved due to small coupling constants (

Hz).[1]
Solvent Context CDCl₃ / NeatValue is consistent across non-polar solvents.[1]
Integration TraceRepresents isotopic impurity (<0.5% typically).[1]
2H (Deuterium) NMR Shift

For direct observation of the deuterated species (e.g., verifying enrichment):

  • Chemical Shift: 5.4 ppm [1]

  • Use Case: Lock signal optimization or reaction monitoring of deuteration.

Structural Logic

The chemical shift is determined by the electron-withdrawing effect of the two geminal chlorine atoms and the anisotropic effect of the double bond.

  • Base Alkene Shift: ~5.25 ppm (Ethylene)[1]

  • Gem-Dichloro Effect: Shifts the signal slightly downfield to 5.38 ppm .[1]

  • Note: This is distinct from 1,2-dichloroethylene (trans-isomer: ~6.3 ppm; cis-isomer: ~6.3 ppm) and 1,1-dichloroethane (saturated: ~5.9 ppm).

Experimental Protocol: Handling & Acquisition

Safety & Stability Warning
  • Volatility: Boiling point is 32°C .[1] The heat from an uncooled NMR probe can cause the sample to boil, creating high pressure in the tube.[1]

  • Polymerization: 1,1-Dichloroethylene autopolymerizes violently in the presence of oxygen or peroxides.[1]

    • Requirement: Ensure the sample contains a stabilizer (e.g., MEHQ) if stored, or use immediately after distillation.[1]

    • Storage: Store at -20°C in the dark.

Sample Preparation Workflow

This protocol minimizes evaporation and polymerization risks.[1]

SamplePrep Start Start: 1,1-DCE-d2 Storage (-20°C) Chill Pre-chill NMR Tube & Pipette (0°C) Start->Chill Retrieve Transfer Rapid Transfer (Fume Hood) Chill->Transfer Minimize Time Solvent Add Solvent (CDCl3) + Internal Std (TMS) Transfer->Solvent Seal Seal Tube Immediately (Parafilm/Cap) Solvent->Seal Prevent Evap Measure Acquisition (Keep Probe < 25°C) Seal->Measure

Figure 1: Cold-handling workflow to prevent sample loss and degradation.

Acquisition Parameters (1H NMR)

To accurately quantify the residual peak or impurities:

  • Temperature: Set probe temperature to 298 K (25°C) or lower. Do not run at elevated temperatures.

  • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

  • Relaxation Delay (D1): Set to ≥ 10 seconds .

    • Reasoning: Vinyl protons in small molecules often have long T1 relaxation times.[1] Short delays will under-quantify the signal.[1]

  • Scans (NS): 16–64 scans are sufficient for purity checks; 128+ for trace impurity analysis.

Data Analysis & Troubleshooting

Spectrum Interpretation

When analyzing the spectrum of 1,1-Dichloroethylene-d2, look for these diagnostic signals:

Signal (ppm)AssignmentOrigin
5.38 CHD=CCl₂ Residual Proton (Target)
0.00 TMSInternal Reference
1.56 H₂OAdventitious Water (in CDCl₃)
7.26 CHCl₃Residual Solvent (if CDCl₃ used)
~2-3 PolymerBroad peaks indicate degradation (Polyvinylidene chloride)
Common Artifacts
  • Signal Broadening: If the peak at 5.38 ppm is exceptionally broad, it is likely due to H-D coupling (

    
    ).[1] This is normal.
    
  • Missing Peak: If the sample is highly enriched (>99.9% D), the residual peak may be below the noise floor.[1] Increase NS (Number of Scans).

  • Extra Peaks: Sharp peaks around 6.3 ppm indicate isomerization to 1,2-dichloroethylene (rare but possible under UV stress).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6366, 1,1-Dichloroethene.[1] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Ethene, 1,1-dichloro- (Vinylidene chloride) Gas Phase Spectrum.[1] Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[1] Organometallics, 29(9), 2176–2179.[1] (Referenced for methodology on residual solvent shifts).

Sources

Application Note: Optimization and Validation of 1,1-Dichloroethylene-d2 as a Surrogate in EPA Method 8260

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Gas Chromatography / Mass Spectrometry (GC/MS) Application: Volatile Organic Compounds (VOCs) in Solid Waste and Water Focus: Surrogate Standard Stability and Recovery Optimization

Executive Summary & Scientific Rationale

In the context of EPA Method 8260 (SW-846), the integrity of analytical data hinges on the performance of system monitoring compounds (surrogates). Among these, 1,1-Dichloroethylene-d2 (1,1-DCE-d2) serves a critical, specialized function. Unlike semi-volatile surrogates, 1,1-DCE-d2 is a gas at room temperature (Boiling Point ~31.7°C) and elutes early in the chromatogram.

Its primary role is to validate the Purge and Trap (P&T) efficiency for the gaseous fraction of the target analyte list. It acts as a sentinel for:

  • Purge Efficiency: Ensuring light compounds are stripped from the matrix.

  • Trap Breakthrough: Detecting if purge flows are too aggressive, causing light compounds to be lost.

  • Leak Detection: Its high volatility makes it the first compound to vanish if the system is not gas-tight.

This protocol details the handling, analysis, and troubleshooting of 1,1-DCE-d2, moving beyond basic method adherence to robust system mastery.

Mechanistic Insight: The Physics of 1,1-DCE-d2

To optimize recovery, one must understand the physicochemical behavior of the surrogate.

  • Isotopic Separation: 1,1-DCE-d2 contains two deuterium atoms, shifting its molecular weight and primary quantitation ion.

    • Native 1,1-DCE Quant Ion: m/z 61, 96

    • Surrogate 1,1-DCE-d2 Quant Ion: m/z 65 (primary), 100 (secondary).

    • Benefit: This mass shift prevents interference with the native target analyte, allowing co-elution without quantitation errors.

  • Volatility Profile: With a vapor pressure significantly higher than Toluene-d8 or 4-Bromofluorobenzene (BFB), 1,1-DCE-d2 is the "canary in the coal mine" for the P&T concentrator. If 1,1-DCE-d2 recovery is stable, the pneumatic integrity of the "front end" (sparger, lines, trap) is verified.

Diagram 1: The Volatility-Based Extraction Workflow

The following diagram illustrates the critical path of 1,1-DCE-d2 through the P&T system, highlighting stress points where loss occurs.

DCE_Workflow cluster_0 Phase 1: Sample Introduction cluster_1 Phase 2: Purge & Trap cluster_2 Phase 3: Analysis Standard_Prep Standard Prep (Cold Handling < 4°C) Spiking Surrogate Spiking (Valve Injection) Standard_Prep->Spiking Leak_Risk Risk: Evaporation (Temp > 10°C) Standard_Prep->Leak_Risk Purging Purging (Inert Gas Stripping) Spiking->Purging Transfer to Sparger Trapping Adsorption Trap (Vocarb 3000/Trap 10) Purging->Trapping Gas Phase Transfer (Risk: Breakthrough) Breakthrough_Risk Risk: Trap Breakthrough (Flow > 40mL/min) Purging->Breakthrough_Risk Desorption Thermal Desorption (Backflush to GC) Trapping->Desorption Rapid Heating GC_Separation GC Separation (Rtx-VMS / DB-624) Desorption->GC_Separation Narrow Band Injection MS_Detection MS Detection (SIM/Scan m/z 65) GC_Separation->MS_Detection

Caption: Critical path analysis of 1,1-DCE-d2 showing high-risk zones for volatilization and breakthrough.

Experimental Protocol

This protocol is designed to meet the rigorous standards of EPA 8260D while addressing the specific instability of 1,1-DCE-d2.

Standard Preparation (The Cold Chain)

Causality: Due to its low boiling point, opening a standard ampoule at room temperature results in immediate fractional distillation, enriching the headspace and depleting the liquid of 1,1-DCE-d2.

  • Temperature Control: Chill the ampoule to < 4°C (ideally -10°C) before opening.

  • Solvent Choice: Prepare working standards in Methanol (MeOH) . Methanol acts as a "keeper" solvent, suppressing the vapor pressure of the dissolved volatiles better than non-polar solvents.

  • Storage: Store working standards in headspace-free vials with Teflon-lined septa at -10°C to -20°C. Replace weekly.

Purge and Trap Parameters (EPA Method 5030/5035)

Optimization: The goal is to strip the compound from water without blowing it through the trap (breakthrough).

ParameterSettingRationale
Trap Type Vocarb 3000 (K/M) or Trap #10Required for efficient trapping of gaseous VOCs like Dichlorodifluoromethane and 1,1-DCE-d2.
Purge Temperature Ambient (Water) / 40°C (Soil)Excessive heat during purge increases water vapor transfer, which interferes with MS detection of early eluters.
Purge Flow 40 mL/minCritical: Flows >40 mL/min risk pushing 1,1-DCE-d2 through the sorbent bed (breakthrough).
Purge Time 11 minutesStandard EPA duration; do not shorten for this compound.
Desorb Preheat 245°CEnsures rapid release from the trap.
Desorb Time 2.0 minutesSufficient to clear the trap; longer times broaden peaks.
GC-MS Configuration

Column Selection: A column designed for volatiles (e.g., Agilent DB-624, Restek Rtx-VMS) is mandatory. General purpose columns (DB-5) provide insufficient retention for 1,1-DCE-d2, causing it to co-elute with the solvent front or air peaks.

  • Oven Program:

    • Initial: 35°C or 40°C (Hold 2-4 min). Note: Starting >40°C will cause poor peak shape for 1,1-DCE-d2.

    • Ramp: 12°C/min to 220°C.

  • MS Acquisition:

    • Scan Range: 35–260 amu.

    • Start Time: Must be set early enough (e.g., 1.5 min) to capture 1,1-DCE-d2.

Quality Assurance & Self-Validating Systems

A robust protocol must include logic to distinguish between matrix effects and system failure.

Acceptance Criteria

While specific limits are laboratory-derived, typical acceptance criteria for 1,1-DCE-d2 in water matrices under 8260D are:

  • Lower Limit (LCL): ~70%

  • Upper Limit (UCL): ~130%

Troubleshooting Logic

If 1,1-DCE-d2 fails, use the following logic to diagnose the root cause without re-running unnecessary samples.

Scenario A: Low Recovery (< 70%)

  • Hypothesis 1 (Leak): If Toluene-d8 (mid-eluter) is also low, check for a gross leak at the desorb port.

  • Hypothesis 2 (Breakthrough): If Toluene-d8 is normal but 1,1-DCE-d2 is low, the trap is failing to retain light compounds. Action: Replace Trap or reduce Purge Flow.

  • Hypothesis 3 (Preservation): If samples are acidified (HCl) and held too long, dehydrohalogenation can occur (rare for d2, but possible).

Scenario B: High Recovery (> 130%)

  • Hypothesis 1 (Co-elution): Check for non-target interferents sharing m/z 65.

  • Hypothesis 2 (Carryover): If the previous sample was high-concentration, the trap may not have baked out completely.

Diagram 2: Diagnostic Decision Tree

This logic flow guides the analyst through surrogate failure.

Troubleshooting Start Surrogate Failure: 1,1-DCE-d2 Check_Type Check Recovery Type Start->Check_Type Low_Rec Low Recovery (<70%) Check_Type->Low_Rec High_Rec High Recovery (>130%) Check_Type->High_Rec Check_Others Are Toluene-d8 / BFB also low? Low_Rec->Check_Others System_Leak System Leak: Check Desorb/Sparger Check_Others->System_Leak Yes Trap_Issue Trap Breakthrough: Replace Trap / Check Flow Check_Others->Trap_Issue No (Only DCE low) Check_Blank Check Method Blank High_Rec->Check_Blank Contamination System Carryover: Increase Bake Time Check_Blank->Contamination Blank is High Matrix_Int Matrix Interference: Check Ion Ratios Check_Blank->Matrix_Int Blank is Clean

Caption: Logic tree for isolating the root cause of 1,1-DCE-d2 surrogate failure.

References

  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • U.S. Environmental Protection Agency. (2003). Method 5030C: Purge-and-Trap for Aqueous Samples. [Link]

  • Restek Corporation. (n.d.). Optimizing Purge and Trap Parameters for VOC Analysis. Technical Guide. [Link]

  • Agilent Technologies. (2020). Troubleshooting the Purge and Trap GC/MS Analysis of Volatile Organic Compounds. Application Note. [Link]

Troubleshooting & Optimization

Preventing volatilization loss of 1,1-Dichloroethylene-d2 standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Volatilization Loss of 1,1-Dichloroethylene-d2

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 1,1-Dichloroethylene-d2 (1,1-DCE-d2) Stability & Handling

Introduction: Why This Analyte Fails

Welcome to the technical support hub. If you are here, you are likely observing dropping area counts, erratic relative response factors (RRFs), or calibration failures for 1,1-Dichloroethylene-d2 .

The Science of the Failure: 1,1-DCE-d2 is not just "volatile"; it is thermodynamically eager to leave the liquid phase. With a boiling point of approximately 31.7°C (essentially a warm lab afternoon), it exists on the edge of a phase transition. The deuterium isotope effect offers negligible protection against volatilization. If your lab ambient temperature is 22°C, the vapor pressure of this compound is already high enough that opening a vial introduces a massive concentration gradient, driving the analyte into the headspace immediately.

This guide replaces "best practices" with thermodynamic control protocols .

Quick Reference: Physical Properties & Risk Profile
PropertyValueImplication for Handling
Boiling Point ~31.7°CCritical: Analyte will boil if a syringe is warmed by hand.
Vapor Pressure ~500-600 mmHg @ 20°CHigh headspace concentration; opening a vial causes immediate mass loss.
Henry’s Law Constant HighPartitions strongly into air; requires rapid trapping in P&T.
Solvent Interaction Methanol (Common)Methanol helps trap the analyte via solubility, but itself is volatile.
Module 1: Stock Standard Storage (The "Before" Phase)
Q: My stock ampoule arrived warm. Is it compromised?

A: Potentially. However, sealed glass ampoules are hermetic. The danger arises only if the seal is compromised or if you open it while warm.

  • The Mechanism: If the ampoule is warm, the internal pressure is high. Snapping the neck causes an immediate release of pressurized headspace gas, carrying the analyte with it (aerosolization and evaporation).

  • Protocol:

    • Chill: Place the unopened ampoule in a freezer (< -10°C) for at least 1 hour before opening.

    • Centrifuge (Optional but Recommended): If liquid is trapped in the neck, a quick spin (or gentle tap-down while cold) ensures all mass is in the body.

    • Validation: Compare the new stock against a known valid independent check standard (ICS) immediately upon opening.

Q: Can I store the stock in the original ampoule after opening?

A: Absolutely not.

  • The Mechanism: You cannot reseal an ampoule to be gas-tight. Parafilm is permeable to organic vapors.

  • The Fix: Transfer immediately to a high-quality crimp-top vial with a PTFE-lined silicone septum. Minimize headspace (fill the vial as much as possible). Store at < -10°C.

Module 2: Handling & Preparation (The "During" Phase)
Q: I lose linearity at the low end of my curve. How do I prevent loss during dilution?

A: Linearity loss often stems from evaporative loss during the transfer step. You must use the "Subsurface Solvent Sandwich" technique.

The Protocol:

  • Pre-chill everything: Solvent (Methanol), empty vials, and the gastight syringe should be refrigerated.

  • The Sandwich:

    • Draw up a small amount of pure solvent (plug).

    • Draw up a small air gap.

    • Draw up the 1,1-DCE-d2 standard.[1]

    • Draw up another air gap.

    • Draw up more solvent.

    • Why? The solvent plugs insulate the volatile analyte from the syringe needle tip (evaporation point) and the plunger.

  • Subsurface Injection:

    • Insert the needle into the dilution vial.

    • Push the needle tip to the bottom of the solvent already in the vial.

    • Inject slowly. The analyte is released under the solvent layer, forcing it to diffuse through the liquid rather than flashing into the headspace.

Visual Workflow: The "Cold-Trap" Preparation Method

ColdTrapPrep Start Start: Stock Ampoule Chill Step 1: Chill Ampoule & Syringe (< 0°C) Start->Chill Thermodynamic Control Open Step 2: Crack Ampoule (While Frozen) Chill->Open Minimize Vapor Pressure Draw Step 3: Syringe Loading (Solvent Sandwich Technique) Open->Draw Rapid Transfer Inject Step 4: Subsurface Injection (Tip at bottom of vial) Draw->Inject Prevent Headspace Flash Seal Step 5: Immediate Crimp Seal (Zero Delay) Inject->Seal Lock Integrity Store Step 6: Invert & Freeze Seal->Store

Figure 1: The "Cold-Trap" workflow minimizes thermodynamic drivers of volatilization during standard preparation.

Module 3: Instrumental Factors (The "Analysis" Phase)
Q: Why does my 1,1-DCE-d2 response drop over the course of a sequence?

A: This is likely Septum Coring or Vial Heating .

  • The Mechanism: If your autosampler needle cores the septum (cuts a small hole), the volatile d2 standard escapes over time. Furthermore, if the autosampler tray is not cooled, the vial warms up, increasing internal pressure and pumping the analyte out through the compromised septum.

  • Troubleshooting:

    • Check Needle: Use a side-hole (deflected point) needle to prevent coring.

    • Cool the Tray: Ensure the autosampler tray is cooled to 4°C.

    • One Injection Rule: For 1,1-DCE-d2, never inject from the same vial twice. The first puncture compromises the headspace integrity.

Q: I have low recovery in Purge & Trap (P&T). Is it the standard or the trap?

A: Distinguish between Trap Breakthrough and Leakage .

  • Trap Breakthrough: 1,1-DCE is a "light" gas. If the purge flow is too high or the trap is too hot (or old), the analyte blows right through the trap and is lost to the vent.

    • Test: Lower the purge flow rate (e.g., from 40mL/min to 35mL/min) or shorten the purge time. If response increases, you had breakthrough.

  • Leakage: A leak at the sparge vessel mount will lose the lightest gases first.

    • Test: Use a handheld electronic leak detector (helium sniffer) around the sparge vessel glassware fittings.

Visual Logic: Troubleshooting Low Area Counts

Troubleshooting Issue Issue: Low 1,1-DCE-d2 Area Check1 Check Stock Integrity (Fresh Ampoule?) Issue->Check1 Decision1 Stock OK? Check1->Decision1 Check2 Check Autosampler (Cooled Tray?) Decision2 Tray Cold? Check2->Decision2 Check3 P&T Parameters (Breakthrough?) Action3 Reduce Purge Vol Check Trap Type Check3->Action3 Action1 Replace Stock & Use Cold Prep Action2 Cool Tray to 4°C Single Injection/Vial Decision1->Check2 Yes Decision1->Action1 No Decision2->Check3 Yes Decision2->Action2 No

Figure 2: Decision tree for isolating the source of volatile standard loss.

References
  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • Restek Corporation. (2023).[2][3] Best Practices for Handling and Using Volatile Analytical Standards. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6366, 1,1-Dichloroethene. [Link]

Sources

Technical Support Center: 1,1-Dichloroethylene-d2 Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing the hydroquinone stabilizer from 1,1-Dichloroethylene-d2 (DCE-d2). The content is structured in a problem-oriented question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

General Understanding

Q1: Why is hydroquinone added to my 1,1-Dichloroethylene-d2 in the first place?

A: 1,1-Dichloroethylene, including its deuterated isotopologue, is a vinyl monomer that can readily undergo spontaneous, radical-initiated polymerization.[1] This process can be triggered by exposure to light, heat, or atmospheric oxygen. Hydroquinone is added as a polymerization inhibitor. It functions as a free-radical scavenger, reacting with and neutralizing any incipient radicals that could initiate a chain polymerization reaction, thereby ensuring the monomer's stability and extending its shelf life.[2]

Q2: For which applications is it critical to remove the hydroquinone stabilizer?

A: The removal of hydroquinone is mandatory for any application that involves a controlled polymerization or reaction initiated by free radicals. The presence of the inhibitor would interfere with or completely quench the intended reaction by consuming the initiators.[3] This is critical in the synthesis of polymers, copolymers, and other fine chemicals where precise reaction kinetics and predictable molecular weights are required.

Q3: What are the primary risks associated with handling 1,1-Dichloroethylene-d2 after the stabilizer has been removed?

A: Once the hydroquinone is removed, the DCE-d2 is highly susceptible to unwanted and potentially vigorous polymerization.[4] This can lead to the solidification of the monomer in your reaction vessel or storage container, rendering it unusable. More critically, uncontrolled polymerization can be exothermic, leading to a dangerous increase in temperature and pressure. Therefore, unstabilized DCE-d2 must be used immediately after purification or stored under strict inert conditions for a very limited time.[4]

Method Selection and Comparison

Q4: What are the most effective laboratory-scale methods for removing hydroquinone from 1,1-Dichloroethylene-d2?

A: The two most common and effective methods for removing phenolic inhibitors like hydroquinone from vinyl monomers are:

  • Adsorption Chromatography: Passing the stabilized monomer through a column packed with an adsorbent like basic alumina.[5][6]

  • Distillation: Separating the volatile monomer from the non-volatile hydroquinone based on their vastly different boiling points.[7]

A less common method involves a caustic wash (e.g., with dilute NaOH) to deprotonate the acidic phenol, making it water-soluble and extractable.[8] However, this requires subsequent washing steps to remove residual base and water, which can be cumbersome for a moisture-sensitive, low-boiling-point compound like DCE-d2.

Q5: How do I decide between column chromatography and distillation for my specific needs?

A: The choice depends on the scale of your experiment, available equipment, and desired purity. The following table provides a direct comparison to guide your decision.

FeatureColumn Chromatography (Basic Alumina)Simple/Vacuum Distillation
Typical Scale Small to medium (1 mL - 500 mL)Medium to large (>50 mL)
Speed Very fast; can be completed in minutes for small quantities.[6]Slower; requires setup and equilibration time.
Equipment Simple glassware (pipette, syringe, or chromatography column), basic alumina.[9]Distillation glassware, heating mantle, condenser.
Product Loss Minimal, though some material will be retained on the column packing.Can be minimal, but losses due to hold-up volume in the apparatus are possible.
Risk of Polymerization Low; performed at room temperature without heat.[6]Higher; heating can initiate polymerization. Careful temperature control is essential.[4]
Best For Quick purification of small quantities for immediate use in a reaction.Purifying larger batches or when the highest possible purity is required.

Troubleshooting Guides & Protocols

Method 1: Inhibitor Removal by Column Chromatography

This method is often the most convenient for typical research applications. It leverages the acidic nature of hydroquinone, which adsorbs strongly to basic alumina, while the non-polar DCE-d2 passes through unimpeded.

Q6: I need to purify a small amount of DCE-d2 quickly. What is the step-by-step protocol for using an inhibitor removal column?

A: You can use a pre-packed disposable column or easily prepare your own using a Pasteur pipette or a small chromatography column.[9]

Experimental Protocol: Alumina Column Purification

  • Column Preparation:

    • Take a glass Pasteur pipette and push a small plug of glass wool or cotton into the neck to retain the adsorbent.

    • Add approximately 2-4 cm of activated basic alumina on top of the plug. The amount can be scaled based on the volume of monomer to be purified.

    • Gently tap the pipette to ensure the alumina is well-packed.

    • Place the prepared column above a clean, dry collection flask, preferably under an inert atmosphere (e.g., Nitrogen or Argon).

  • Purification:

    • Carefully pour the stabilized 1,1-Dichloroethylene-d2 onto the top of the alumina column.

    • Allow the liquid to percolate through the adsorbent under gravity. For larger columns, a slight positive pressure of an inert gas can be applied to speed up the elution.

    • Collect the clear, purified monomer in the receiving flask. You may observe a yellowish or brownish band forming at the very top of the alumina column, which is the adsorbed hydroquinone.[6]

  • Post-Purification Handling:

    • The collected DCE-d2 is now unstabilized and should be used immediately.

    • If brief storage is unavoidable, keep it in a sealed flask under an inert atmosphere in a refrigerator (2-8°C).[10]

G cluster_prep Column Preparation cluster_purify Purification cluster_post Handling p1 Plug Pipette with Cotton p2 Add Basic Alumina p1->p2 p3 Pack Column p2->p3 u1 Load Stabilized DCE-d2 p3->u1 Ready for use u2 Elute Monomer u1->u2 u3 Collect Purified Product u2->u3 h1 Use Immediately or Store Under Inert Gas at 2-8°C u3->h1 Unstabilized

Workflow for removing hydroquinone via column chromatography.
Method 2: Purification by Distillation

Distillation is an excellent method for separating the highly volatile DCE-d2 from the non-volatile hydroquinone stabilizer.

Physical Properties Justifying Separation:

CompoundBoiling Point (°C)Molar Mass ( g/mol )
1,1-Dichloroethylene 32 °C[11]96.94[11]
Hydroquinone 287 °C[2]110.11[2]

The >250 °C difference in boiling points makes simple distillation highly effective.

Q7: How do I safely perform a distillation to remove hydroquinone from DCE-d2?

A: Due to the low boiling point of 1,1-Dichloroethylene (32 °C), the distillation must be performed with extreme care to prevent product loss and manage potential hazards.[11] A well-chilled condenser is critical.

Experimental Protocol: Simple Distillation

  • Apparatus Setup:

    • Assemble a standard simple distillation apparatus in a fume hood. Use a round-bottom flask as the distilling pot.

    • Ensure all glass joints are properly sealed.

    • Attach the condenser to a cooling source set to a low temperature (e.g., 0-5 °C) to ensure efficient condensation of the low-boiling monomer.

    • Place the receiving flask in an ice-water bath to minimize evaporative losses of the purified product.

  • Distillation Process:

    • Add the stabilized 1,1-Dichloroethylene-d2 and a few boiling chips or a magnetic stir bar to the distilling flask.

    • Gently heat the flask using a water bath. Do not overheat , as this can induce polymerization.[4] A bath temperature of 40-50 °C is typically sufficient.

    • The DCE-d2 will begin to boil and distill over. The hydroquinone will remain in the distilling flask as a non-volatile residue.

    • Collect the distillate until only a small amount of liquid and the hydroquinone residue remain in the pot. Do not distill to dryness.

  • Post-Purification Handling:

    • The collected distillate is pure, unstabilized 1,1-Dichloroethylene-d2. It should be sealed, kept cold, and used immediately for subsequent reactions.

G start Assemble Distillation Apparatus (Chilled Condenser & Receiver) heat Gently Heat Mixture (40-50°C Water Bath) start->heat vapor DCE-d2 Vaporizes (BP = 32°C) heat->vapor residue Hydroquinone Remains in Distilling Flask (BP = 287°C) heat->residue condense Vapor Condenses in Chilled Condenser vapor->condense collect Collect Purified Liquid in Ice-Cooled Flask condense->collect end Use Immediately collect->end

Logical workflow for the distillation of 1,1-Dichloroethylene-d2.

Q8: When is vacuum distillation necessary?

A: While simple atmospheric distillation is effective, vacuum distillation can be advantageous. By reducing the pressure, the boiling point of the DCE-d2 is lowered further. This allows the distillation to be performed at or below room temperature, significantly reducing the risk of thermally induced polymerization. This is the gentlest method and is recommended for highly sensitive applications.

References

  • Google Patents. (n.d.). Separation and purification of hydroquinone from crude mixtures thereof.
  • Burnett, G. M., & Wright, W. W. (1954). Photochlorination studies. Part 9.—1, 1-dichloroethylene. Transactions of the Faraday Society, 50, 1104-1111. Retrieved from [Link]

  • Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of polymerization inhibitor.
  • Ohio Watershed Network. (n.d.). 1,1-Dichloroethylene (aka 1,1-DCE; 1,1-Dichloroethene; Vinylidene dichloride). Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitor removal from vinyl pyridines.
  • Google Patents. (n.d.). How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina.
  • ResearchGate. (2015). How can I purify vinylimidazole and acrylonitrile monomers? Retrieved from [Link]

  • Google Patents. (n.d.). Separation of 1,1-dichloroethane from 1,2-dichloroethane.
  • Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride.
  • OSHA. (n.d.). VINYLIDENE CHLORIDE (1,1-DICHLOROETHENE). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • Wisconsin Department of Health Services. (2023). 1,1-Dichloroethylene. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Hydroquinone in Different Solvents from 276.65 K to 345.10 K. Retrieved from [Link]

  • Reddit. (2021). How to remove monomethyl ether hydroquinone inhibitor from 2-hydroxyethyl acrylate monomer using basic alumina? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,1-Dichloroethylene D2 (stabilized with hydroquinone). Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Hydroquinone. Retrieved from [Link]

  • PubMed. (2011). Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroquinone: Environmental Pollution, Toxicity, and Microbial Answers. Retrieved from [Link]

  • Google Patents. (n.d.). Process for isolating and purifying hydroquinone.
  • Government of Canada. (n.d.). Fact sheet: 1,1-dichloroethene. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethene, 1,1-dichloro-. Retrieved from [Link]

Sources

Resolving peak co-elution with 1,1-Dichloroethylene-d2 in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Resolving 1,1-Dichloroethylene-d2 Co-elution

Executive Summary

1,1-Dichloroethylene-d2 (1,1-DCE-d2) is a critical Internal Standard (IS) or Surrogate used in volatile organic compound (VOC) analysis (e.g., EPA Method 8260).[1][2][3][4] Its utility relies on its ability to mimic the physical behavior of native 1,1-Dichloroethylene (1,1-DCE) while remaining spectrally distinct.

The Paradox of Co-elution:

  • Good Co-elution: 1,1-DCE-d2 must co-elute (or elute very closely) with native 1,1-DCE to accurately compensate for matrix effects and purge efficiency.

  • Bad Co-elution: 1,1-DCE-d2 must not co-elute with high-concentration matrix interferences (e.g., Acetone, Methyl Acetate, Carbon Disulfide ) or other target analytes that share isobaric ions, as this causes ion suppression, peak distortion, and integration failures.

This guide addresses the "Bad" co-elution scenarios, specifically focusing on separating 1,1-DCE-d2 from non-target interferences using chromatographic and spectral optimization.

Part 1: Chromatographic Troubleshooting (The Physics)

Q1: My 1,1-DCE-d2 peak is merging with a massive solvent peak (likely Acetone). How do I separate them?

Diagnosis: On standard 624-phase columns (e.g., Rtx-624, DB-624), 1,1-DCE and Acetone have extremely similar retention times (approx. 4.0 – 5.0 min).[5][6] High levels of Acetone (common in lab solvents) will broaden and "swallow" the 1,1-DCE-d2 peak.

Solution Protocol:

  • Switch Stationary Phase (High Impact):

    • Move from a 624 phase (Cyanopropylphenyl dimethyl polysiloxane) to a VMS phase (Volatile Mass Spec specific).

    • Why: The VMS phase is engineered to alter the selectivity of volatile polar compounds. It typically elutes Acetone after 1,1-DCE, increasing the resolution factor (

      
      ).
      
    • Data: On a 624 column,

      
       might be <0.1 min. On a VMS column, 
      
      
      
      can increase to >0.3 min.
  • Optimize Oven Ramp (Medium Impact):

    • Standard: 40°C hold for 2 min.

    • Modified: Lower initial temperature to 35°C and extend the hold to 4 minutes .

    • Mechanism:[7][8] Lowering temperature increases the retention of volatiles, allowing the stationary phase's selectivity (polarity interaction) to have a stronger effect on separation before the boiling point-driven ramp begins.

Q2: I see a "shoulder" on my 1,1-DCE-d2 peak. Is this Native 1,1-DCE or something else?

Diagnosis: If the shoulder is on the front, it is likely Carbon Disulfide (if present). If on the tail, it could be Methyl Acetate or t-Butyl Alcohol (TBA) .

  • Check: Use the mass spectrometer to identify the shoulder.

    • Carbon Disulfide: m/z 76.

    • Methyl Acetate: m/z 43, 74.

    • TBA: m/z 59.

Solution Protocol:

  • Flow Rate Adjustment: If using a narrow-bore column (0.18 mm or 0.25 mm), slightly reducing the linear velocity (e.g., from 36 cm/sec to 32 cm/sec) can improve efficiency (

    
    ) and resolve subtle shoulders, though it increases run time.
    

Part 2: Mass Spectral Resolution (The Chemistry)

Q3: Can I resolve co-elution spectrally if I can't separate the peaks chromatographically?

Diagnosis: Yes, provided the co-eluting compound does not share the quantitation ion of 1,1-DCE-d2.

Critical Ion Analysis: You must select a Quant Ion for 1,1-DCE-d2 that is free from interference by Native 1,1-DCE and common solvents.

CompoundPrimary Ion (Quant)Secondary Ions (Qual)Potential Interference
1,1-DCE-d2 (IS) m/z 65 m/z 100, 102m/z 98 (Shared with Native)
Native 1,1-DCE m/z 96 m/z 61, 63, 98m/z 63 (Shared with d2 fragment)
Acetone m/z 43 m/z 58High abundance causes suppression
Methyl Acetate m/z 43 m/z 74m/z 43 is ubiquitous

The Trap:

  • Do NOT use m/z 98 or m/z 63 for 1,1-DCE-d2.

    • Native 1,1-DCE has a strong m/z 98 isotope peak (

      
      ). If you use m/z 98 for the IS, high concentrations of native analyte will falsely inflate your IS recovery.
      
    • Native 1,1-DCE fragments to m/z 63 (

      
      ). This interferes with the d2 fragment (
      
      
      
      = 63).
  • Correct Action: Use m/z 65 (

    
    ) as the primary quant ion for 1,1-DCE-d2. It is spectrally distinct from Native 1,1-DCE (which lacks the mass to reach 65 easily without D).
    

Part 3: Sample Introduction (Purge & Trap)

Q4: My retention times for 1,1-DCE-d2 are shifting run-to-run, causing integration windows to miss. Why?

Diagnosis: This is often a Water Management issue. 1,1-DCE is an early eluter. If water is not effectively removed by the Purge & Trap (P&T) system, a "water slug" enters the GC column. Water condenses at 35°C/40°C, modifying the stationary phase and shifting retention times of nearby peaks (Acetone, DCE, Methanol).

Solution Protocol:

  • Trap Selection: Ensure you are using a hydrophobic trap (e.g., Vocarb 3000 or Trap K ). Avoid silica-gel based traps if water is a major issue.

  • Dry Purge Optimization:

    • Increase Dry Purge time by 0.5 – 1.0 minute.

    • Caution: Do not dry purge too long, or you will lose the highly volatile gases (Dichlorodifluoromethane, Chloromethane). 1,1-DCE is relatively safe, but balance is key.

  • Desorb Time: Keep desorb time short (e.g., 1-2 min) to minimize the water transfer window.

Troubleshooting Logic Tree

Troubleshooting Start Issue: 1,1-DCE-d2 Peak Problem CheckType Identify Problem Type Start->CheckType Coelution Co-elution with Matrix (Acetone/Solvents) CheckType->Coelution Interference Spectral Interference (Native 1,1-DCE) CheckType->Interference Shift RT Shifting / Peak Shape CheckType->Shift ColCheck Check Column Phase Coelution->ColCheck IonCheck Check Quant Ion Interference->IonCheck WaterCheck Check Water Management Shift->WaterCheck Is624 Using 624 Phase? ColCheck->Is624 SwitchVMS Switch to VMS Phase (Better Selectivity) Is624->SwitchVMS Yes OptTemp Optimize Temp: Start 35°C, Hold 4 min Is624->OptTemp No (Can't Switch) Using98 Using m/z 98 or 63? IonCheck->Using98 ChangeIon CRITICAL: Switch to m/z 65 (Avoid Native Interference) Using98->ChangeIon Yes TrapCheck Trap Type / Dry Purge WaterCheck->TrapCheck FixTrap Use Vocarb 3000 Increase Dry Purge TrapCheck->FixTrap

Caption: Decision matrix for diagnosing and resolving 1,1-DCE-d2 chromatographic and spectral anomalies.

References

  • US EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.[6] Link

  • Restek Corporation. (2024). Rtx-VMS: Optimized Separation of Volatiles. Technical Guide. Link

  • Agilent Technologies. (2023). Residual Solvent Analysis: Resolving Critical Pairs on DB-624. Application Note. Link

  • Shimadzu. (2020).[6] Guide to US EPA Method 8260 for Analysis of VOCs. Application Note GCMS-1503. Link

Sources

Technical Support Center: Optimization of Purge & Trap for 1,1-Dichloroethylene-d2

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for 1,1-Dichloroethylene-d2 (1,1-DCE-d2) Method Context: EPA Methods 8260D, 524.2/524.3, 624.1 Analyte Profile: 1,1-Dichloroethylene-d2 is a deuterated internal standard/surrogate. Its physical behavior (BP: ~31.7°C) makes it a "light gas" in P&T terms. It is highly volatile and the first to suffer from "breakthrough" or water management errors.

Part 1: The Physics of Optimization

Why 1,1-DCE-d2 Recovery Matters In volatile organic compound (VOC) analysis, 1,1-DCE-d2 serves as a critical system health indicator. Because it is a gas at near-room temperature and elutes early, it acts as the "canary in the coal mine."

  • If 1,1-DCE-d2 recovery is low: You likely have a trap breakthrough issue or a leak.

  • If 1,1-DCE-d2 peak shape is poor: You likely have a water management failure.

Core Parameter Optimization Table

The following parameters are optimized for Trap K (Vocarb 3000) , the industry standard for this analyte.

ParameterStandard SettingOptimized Setting Scientific Rationale
Purge Temp Ambient - 40°CAmbient (20-25°C) Heating increases water vapor transfer to the trap, which interferes with early eluters like 1,1-DCE-d2.[1]
Purge Flow 40 mL/min40 mL/min Higher flows risk "breakthrough" (pushing the analyte through the trap before desorption).[1]
Purge Time 11 min11 min Sufficient to extract >95% of volatiles without overloading the trap with water.[1]
Dry Purge 2-4 min0.5 - 1.0 min CRITICAL: 1,1-DCE-d2 is loosely held on the trap.[1] Excessive dry purge sweeps it out the vent.
Desorb Temp 250°C250-260°C High temp required to release heavier compounds, but 1,1-DCE releases instantly.[1]
Desorb Time 2-4 min1-2 min Short desorb minimizes the water transferred to the GC column.[1]
Trap Type Tenax (Trap 1)Vocarb 3000 (Trap K) Tenax is too weak for 1,1-DCE.[1] Trap K (Carbopack/Carbosieve) retains light gases strongly.

Part 2: The "Breakthrough" Mechanism (Visualized)

Understanding why you lose 1,1-DCE-d2 is key to fixing it. The analyte must pass through weaker adsorbents to reach the strong "molecular sieve" bed. If the flow is too high or dry purge too long, the analyte is pushed out the back.

BreakthroughMechanism Bed1 Bed 1: Carbopack B (Weak Adsorbent) Bed2 Bed 2: Carbosieve SIII (Strong Molecular Sieve) Bed1->Bed2 Analyte Migration Vent Vent (Loss of Analyte) Bed2->Vent FAILURE: Dry Purge > 2 min (Breakthrough) GC GC Injection Bed2->GC Desorb (Backflush) (Successful Injection) Sample Sample Sparger (Purge Gas) Sample->Bed1 Purge Flow (Carries 1,1-DCE-d2)

Figure 1: The mechanism of Trap Breakthrough. 1,1-DCE-d2 is retained on Bed 2. Excessive flow during the 'Dry Purge' step pushes it out to the vent before the GC injection occurs.

Part 3: Troubleshooting Guides & FAQs

Scenario A: Low Recovery (<70%)

Q: My 1,1-DCE-d2 recovery is consistently low, but heavier compounds (like Toluene) are fine. What is wrong?

A: This is a classic "Breakthrough" or "Leak" signature.

  • Check Dry Purge: Reduce Dry Purge time to 0.5 or 1 minute. If you are using a Vocarb 3000 trap, it is hydrophobic; you do not need a long dry purge.

  • Check Trap Integrity: If the trap has been baked >100 times, the Carbon Molecular Sieve (Bed 2) may have collapsed or become active. Replace the trap.

  • Leak Check: 1,1-DCE is a gas.[2][3][4][5][6] It will find the smallest leak at the sparger nut or the trap ferrule.

    • Test: Cap the sparger port and run a leak check. If it passes, the leak is likely at the vial/needle interface (if using an autosampler).

Scenario B: Poor Peak Shape (Tailing/Splitting)

Q: The 1,1-DCE-d2 peak is splitting or tailing badly. The retention time is also shifting slightly.

A: This is a Water Management Failure . 1,1-DCE elutes very early. If water is not removed, it freezes at the head of the GC column (cryofocusing) or disrupts the partition coefficient (ambient focus).

  • Moisture Control System (MCS): If using a Tekmar Lumin or Atomx, ensure the MCS condenser is set to 20°C and the heater is working.

  • GC Split Ratio: Increase the split ratio (e.g., from 20:1 to 40:1). This vents more water before it hits the column.

  • Column Choice: Ensure you are using a column designed for volatiles (e.g., Rtx-VMS or DB-624 ). General-purpose columns (DB-5) cannot handle the water/methanol expansion.

Scenario C: Carryover

Q: I see 1,1-DCE-d2 in my blanks. How is that possible? It's a gas!

A: You are correct; 1,1-DCE usually does not stick to the trap. If you see carryover, it is likely in the Transfer Line or Condenser , not the trap.

  • Cold Spots: Check the transfer line temperature. It should be >140°C. If a section is uninsulated, 1,1-DCE can condense there.

  • Foaming: If a previous sample foamed, residue might be coating the upper lines. Run a hot water rinse cycle.

Part 4: Diagnostic Workflow

Use this decision tree to diagnose 1,1-DCE-d2 failures rapidly.

TroubleshootingTree Start Start: 1,1-DCE-d2 Issue IssueType Identify Symptom Start->IssueType LowRec Low Recovery IssueType->LowRec Area Count Low BadShape Bad Peak Shape (Tailing/Split) IssueType->BadShape Ugly Peak CheckDryPurge Check Dry Purge Time LowRec->CheckDryPurge CheckWater Check Water Dip (m/z 18) BadShape->CheckWater ReduceDP Action: Reduce to 0.5 min CheckDryPurge->ReduceDP Is > 2 min? CheckTrap Action: Replace Trap K CheckDryPurge->CheckTrap Is < 1 min? FixMCS Action: Check MCS/Condenser CheckWater->FixMCS High Water Background SplitRatio Action: Increase Split Ratio CheckWater->SplitRatio Water OK

Figure 2: Diagnostic logic for isolating 1,1-DCE-d2 failures.

References

  • U.S. Environmental Protection Agency. (2018).[7] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4] SW-846 Update VI. [4][8]

  • Restek Corporation. (2020). Fast, Optimized GC Purge-and-Trap Analysis of Volatiles for Soil and Water Methods. Application Note EV1297.

  • Teledyne Tekmar. (2021).[3][8] Purge and Trap Workflows: Tips to Overcome Challenges. Webinar/Technical Guide.[3]

  • Agilent Technologies. (2014). Volatile Organic Compound Analysis Using Purge and Trap.[3][4][7][8][9][10][11][12] Application Note 5991-0029EN.

  • Sigma-Aldrich (Merck). (2014). Trap Selection and Troubleshooting Strategy for Purge & Trap GC Volatiles.

Sources

Validation & Comparative

Technical Comparison: 1,1-Dichloroethylene-d2 vs. 13C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares 1,1-Dichloroethylene-d2 (1,1-DCE-d2) and 13C-labeled 1,1-Dichloroethylene (13C-1,1-DCE) as internal standards.

Content Type: Technical Application Guide Audience: Analytical Chemists, Toxicologists, and Method Developers Methodology Focus: GC-MS (Purge and Trap), EPA Method 8260/524

Executive Summary

In the analysis of volatile organic compounds (VOCs), the choice between deuterated and 13C-labeled internal standards is usually driven by the maxim: "13C is superior because it co-elutes perfectly."

However, for 1,1-Dichloroethylene (1,1-DCE), this rule often fails.

Due to the specific isotope abundance of chlorine (35Cl/37Cl) and the small mass shift of these analogs (+2 Da), 1,1-DCE-d2 is frequently the superior choice for routine quantitation. Its tendency to elute slightly earlier than the native analyte—normally considered a flaw—is actually a critical advantage that prevents spectral interference from the native compound's M+2 isotope.

Fundamentals of Isotopic Labeling for Chlorinated Volatiles

To understand the selection logic, one must first analyze the mass spectral physics of 1,1-DCE.

The Chlorine Isotope Problem

Native 1,1-DCE (


) contains two chlorine atoms. Chlorine naturally exists as 

(~75%) and

(~25%). This creates a distinct "cluster" of peaks in the mass spectrum:
  • M (m/z 96):

    
    
    
  • M+2 (m/z 98):

    
     (Approx. 65% abundance relative to M)
    
  • M+4 (m/z 100):

    
    
    
The Labeled Candidates
StandardFormulaMass ShiftPrimary Ion (M)Key Characteristic
1,1-DCE-d2

+2 Dam/z 98 Shifts Retention Time (Earlier)
13C-1,1-DCE

+2 Dam/z 98 Co-elutes (Perfect Overlap)

The Conflict: The Quantitation Ion for both internal standards (m/z 98) is identical to the M+2 isotope of the native analyte .

Technical Comparison: The "Cross-Talk" Mechanism

The decision tree below illustrates why the chromatographic behavior determines the success of the analysis.

G Start Select Internal Standard Choice13C Option A: 13C-Labeled (13C2-1,1-DCE) Start->Choice13C ChoiceD2 Option B: Deuterated (1,1-DCE-d2) Start->ChoiceD2 Chrom13C Chromatography: Co-elution (Perfect Overlap) Choice13C->Chrom13C ChromD2 Chromatography: Deuterium Isotope Effect (Elutes ~0.1-0.2 min earlier) ChoiceD2->ChromD2 Interference Spectral Interference: Native M+2 (m/z 98) adds to IS Signal Chrom13C->Interference High Native Conc. Resolution Spectral Resolution: Peaks are Chromatographically Separated ChromD2->Resolution Result13C Result: Quantitation Bias (IS Area Inflated -> Conc Underestimated) Interference->Result13C ResultD2 Result: Accurate Quantitation (No Cross-Talk) Resolution->ResultD2

Figure 1: Decision logic showing how chromatographic separation prevents mass spectral interference.

Scenario A: 13C-Labeled Standard (Co-elution)

Because


 standards co-elute with the native target, the Mass Spectrometer sees both compounds simultaneously.
  • If the sample contains a high concentration of Native 1,1-DCE, its M+2 ion (m/z 98) will be detected in the exact same window as the 13C-Standard's quant ion (m/z 98) .

  • Consequence: The Internal Standard peak area is artificially inflated. Since concentration is calculated as ratio (Area_Analyte / Area_IS), an inflated IS area causes the reported concentration to be lower than reality.

Scenario B: Deuterated Standard (Retention Time Shift)

Deuterium possesses a "Chromatographic Isotope Effect." The C-D bond is shorter and less polarizable than the C-H bond, causing deuterated volatiles to elute slightly earlier (lower retention time) on standard capillary columns (e.g., DB-624, DB-VRX).

  • Separation: In a typical Purge and Trap run, 1,1-DCE-d2 elutes 2–5 seconds before Native 1,1-DCE.

  • Consequence: The MS integration window for the IS (m/z 98) closes before the Native peak (with its interfering m/z 98 ion) elutes. The "cross-talk" is physically separated.

Experimental Data Summary

The following table summarizes the performance metrics based on standard EPA 8260 conditions.

Metric1,1-Dichloroethylene-d213C-1,1-Dichloroethylene
Mass Shift +2 Da (m/z 96

98)
+2 Da (m/z 96

98)
Retention Time (RT) Shifts earlier (~0.05 - 0.1 RRT units)Identical to Native
Spectral Interference Low (Resolved chromatographically)High (Native M+2 interferes)
Cost Low (Standard commodity chemical)High (Specialized synthesis)
Stability Good (Vinylic D is stable)Excellent (Non-exchangeable)
Primary Use Case Routine EPA 8260/524 AnalysisSpecialized Isotope Dilution (Low Conc.)

Experimental Protocol: Validating the Separation

To confirm the suitability of 1,1-DCE-d2 for your specific column and method, follow this validation protocol.

Objective

Determine if the resolution between 1,1-DCE-d2 and Native 1,1-DCE is sufficient to prevent M+2 interference.

Workflow
  • Preparation:

    • Prepare a "High Native" standard: 200 ppb Native 1,1-DCE in water.

    • Prepare an "IS Only" blank: Reagent water spiked with 1,1-DCE-d2 at normal working concentration (e.g., 25 ppb).

  • Acquisition (GC-MS):

    • Column: DB-624 or equivalent (30m x 0.25mm x 1.4µm).

    • Oven: 35°C (hold 4 min) ramp to 200°C. (Low initial temp emphasizes the separation).

    • Scan Mode: SIM or Scan. Monitor m/z 61, 63, 96, 98.

  • Analysis:

    • Inject the High Native standard (no IS).

    • Extract ion chromatogram (EIC) for m/z 98. Note the retention time (

      
      ).
      
    • Inject the IS Only blank.

    • Extract EIC for m/z 98. Note the retention time (

      
      ).
      
  • Calculation:

    • Calculate Resolution (

      
      ) or simply 
      
      
      
      .
    • Pass Criteria: The IS peak should return to baseline before the Native peak begins.

Conclusion & Recommendation

While 13C-labeled standards are generally the "gold standard" for correcting matrix effects (ion suppression), the unique mass spectral properties of chlorinated ethenes make 1,1-Dichloroethylene-d2 the pragmatically superior choice for GC-MS analysis.

  • Choose 1,1-DCE-d2 if: You are running standard EPA methods (8260, 524) and need to quantify high-concentration samples without interference. The chromatographic shift is a feature, not a bug.

  • Choose 13C-1,1-DCE if: You are performing trace-level analysis (where Native M+2 interference is negligible) and are specifically investigating subtle matrix suppression effects that require perfect co-elution.

References

  • U.S. EPA. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1] SW-846.

  • U.S. EPA. (2016). Method 1624 Revision C: Volatile Organic Compounds by Isotope Dilution GCMS.

  • NIST Chemistry WebBook. 1,1-Dichloroethylene Mass Spectrum. Standard Reference Data.[2][3][4][5]

  • Teledyne Tekmar. (2022).[6] Application Note: US EPA Method 8260 Water Calibration.

Sources

A Senior Application Scientist's Guide to Quantitative Accuracy: Evaluating 1,1-Dichloroethylene-d2 in Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is not merely an analytical exercise; it is a critical requirement for regulatory compliance, toxicological assessment, and ensuring product safety. 1,1-Dichloroethylene (1,1-DCE), a prevalent environmental contaminant and industrial intermediate, demands the highest level of analytical rigor.[1][2][3] This guide provides an in-depth comparison of 1,1-Dichloroethylene-d2 as an internal standard in isotope dilution mass spectrometry (IDMS), the gold standard for precise and accurate quantification.

We will dissect the underlying principles of IDMS, compare the performance of deuterated standards against other alternatives, and provide a validated, field-proven workflow, moving beyond simple procedural lists to explain the causality behind critical experimental choices.

The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry

Before evaluating the tool, we must understand the methodology. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantification that overcomes the limitations of traditional internal and external standard methods.[4][5] Its accuracy stems from the use of a stable, isotopically labeled version of the analyte as an internal standard (IS).

The core principle is simple yet profound: a known quantity of the isotopically labeled standard (e.g., 1,1-Dichloroethylene-d2) is added to the sample prior to any extraction or workup.[6] The native analyte and the labeled standard are chemically identical, meaning they exhibit nearly identical behavior during every subsequent step of the analytical process—extraction, derivatization, and chromatographic separation. Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. The mass spectrometer, however, can easily distinguish between the native analyte and the heavier labeled standard. By measuring the ratio of the native analyte to the labeled standard, one can calculate the exact concentration of the native analyte in the original sample, regardless of sample loss or matrix effects.

The Ideal Internal Standard: A Decision Framework

The selection of an internal standard is the single most important factor determining the accuracy of an IDMS method. An ideal IS should be the stable isotope-labeled analogue of the analyte. The following diagram illustrates the key decision points in selecting an appropriate internal standard for mass spectrometry.

G A Start: Need for Quantitative Analysis B Is a Stable Isotope Labeled (SIL) Analog of the Analyte Available? A->B C Yes: Proceed with SIL B->C Yes D No: Use a Structural Analog (Homolog) as IS B->D No F Which type of SIL? C->F E Warning: Higher potential for quantitation error due to differences in recovery & ionization. D->E G Deuterated (e.g., d2, d4) F->G H Heavy Atom (e.g., 13C, 15N) F->H I Does it co-elute perfectly with the native analyte? G->I L Is the isotopic label stable (no H/D exchange)? G->L O Does it co-elute perfectly with the native analyte? H->O Q Is the isotopic label stable? H->Q J Yes I->J Often No K No (Potential for chromatographic shift) I->K Often Yes T Good Choice: Monitor for potential issues K->T M Yes L->M Yes (C-D bond) N Potential for exchange in protic solvents L->N Rarely, if on heteroatom P Yes O->P Yes S Optimal Choice: High Accuracy & Precision P->S R Yes (C-C bonds are stable) Q->R Yes G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_quant Quantification A 1. Collect 5 mL water sample in purge tube. B 2. Spike with known amount of 1,1-DCE-d2 IS. (e.g., 5 µL of 20 µg/mL stock) A->B D 3. Purge with inert gas (He). Volatiles move from water to gas phase. A->D C Rationale: Establishes the critical native-to-IS ratio. Added first to correct for all subsequent losses. B->C E 4. Analytes are trapped on a sorbent trap (e.g., Tenax). D->E F Rationale: Efficiently removes analytes from the sample matrix and concentrates them. E->F G 5. Rapidly heat trap (desorb). Analytes are swept into GC. E->G H 6. GC separates 1,1-DCE from other compounds. G->H I 7. MS detects and counts ions for native (m/z 96) and IS (m/z 98). H->I K 9. Measure Area Ratio (Analyte/IS) in the unknown sample. I->K J 8. Calculate Response Factor (RF) from calibration standards. L 10. Calculate Concentration: Conc = (Area_Analyte / Area_IS) * (Amt_IS / RF) J->L K->L

Sources

Comparative Guide: Deuterated vs. Non-Deuterated Internal Standards in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical variable defining method robustness. While Stable Isotope Labeled Internal Standards (SIL-IS) —specifically deuterated forms—are the regulatory "gold standard," their high cost often drives laboratories toward Non-Deuterated Structural Analogues .

The Verdict:

  • Use Deuterated IS (SIL-IS) for regulated bioanalysis (GLP/GCP), complex matrices (plasma, tissue), and high-throughput assays where re-analysis costs exceed reagent savings.

  • Use Structural Analogues only for early-stage discovery, simple matrices (clean buffers), or when synthesis of SIL-IS is chemically impossible.

This guide analyzes the technical mechanisms, cost-benefit ratios, and regulatory risks associated with both choices.

The Core Problem: Matrix Effects & Ionization Competition

To understand the value of an IS, one must understand the "Matrix Effect."[1][2] In the Electrospray Ionization (ESI) source, analytes compete for charge with endogenous matrix components (phospholipids, salts, proteins).

  • Ion Suppression: Matrix components "steal" charge, reducing analyte signal.

  • The IS Role: If the IS co-elutes perfectly with the analyte, it suffers the exact same suppression.[2] The ratio of Analyte/IS remains constant even if the absolute signal drops.

Diagram 1: The Mechanism of Compensation Failure

The following diagram illustrates why structural analogues (which separate chromatographically) fail to compensate for matrix zones compared to SIL-IS (which co-elute).

MatrixEffect cluster_0 Chromatographic Time Axis MatrixZone Matrix Suppression Zone (Phospholipids/Salts) Analyte Target Analyte (RT: 2.5 min) MatrixZone->Analyte Suppresses Signal (50%) SIL_IS Deuterated IS (RT: 2.5 min) *Co-elutes* MatrixZone->SIL_IS Suppresses Signal (50%) Ratio Unchanged Analogue_IS Analogue IS (RT: 2.8 min) *Separates* MatrixZone->Analogue_IS No Suppression (0%) Ratio Skewed!

Figure 1: Mechanism of Ion Suppression Compensation. The Deuterated IS (Green) overlaps with the Analyte (Blue) inside the Matrix Zone (Red), ensuring both are suppressed equally. The Analogue (Yellow) elutes later, escaping suppression, which causes the calculated ratio to be artificially low.

Technical Deep Dive: Deuterated vs. Non-Deuterated

A. Deuterated IS (SIL-IS)

Definition: The analyte molecule with 3–8 Hydrogen atoms (


) replaced by Deuterium (

).
  • Pros: Chemically identical; theoretically perfect co-elution.

  • The "Deuterium Isotope Effect" (Critical Nuance): Deuterium is slightly less lipophilic than Hydrogen. On high-efficiency C18 columns, a deuterated IS may elute slightly earlier than the analyte.

    • Risk:[3][4][5] If the shift is large (>0.1 min), the IS may drift out of the ion suppression zone experienced by the analyte [1].

    • Mitigation: Use

      
       or 
      
      
      
      labeled standards (no retention shift) if the deuterium effect is severe, though these are significantly more expensive.
B. Structural Analogues

Definition: A molecule with a similar structure (e.g., adding a methyl group, removing a hydroxyl) but no isotopic labeling.

  • Pros: Cheap, shelf-stable, no custom synthesis required.

  • Cons: Different retention time (RT).[5][6][7] Different pKa (ionization efficiency). Does not track extraction recovery errors perfectly.

Comparative Performance Data
FeatureDeuterated IS (SIL-IS)Structural Analogue
Retention Time Match Excellent (may shift < 2s)Poor (shifts > 0.5 min common)
Matrix Factor (MF) Typically 0.95 – 1.05 (Ideal)Variable (0.5 – 1.[2]5)
Recovery Tracking Compensates for extraction lossFails if extraction is pH-sensitive
Cost (Reagent) High ($1,000 - $5,000 / synthesis)Low ($50 - $200 / bottle)
Cost (Failure Risk) LowHigh (Re-validation frequent)

Cost-Benefit Analysis: The "Total Cost of Ownership"

Junior scientists often look only at the catalog price. Senior management must look at the Cost of Error .

Scenario: Clinical PK Study (1,000 Samples)
  • Direct Costs:

    • Analogue: $200 (Off the shelf).

    • Deuterated: $2,500 (Custom synthesis or high-purity purchase).

    • Initial Savings: $2,300.

  • Indirect Costs (The Trap):

    • If the Analogue method fails FDA Bioanalytical Method Validation (BMV) criteria for Matrix Factor or IS Response Variability [2]:

      • Troubleshooting time: 1 week Scientist FTE ($2,000).

      • Re-analysis of failed batches: $1,500 per batch.

      • Study Delay: Incalculable impact on drug filing.

Decision Framework

When should you spend the money? Follow this logic flow.

DecisionTree Start Select Internal Standard Regulated Is the study Regulated? (GLP, GCP, FDA Submission) Start->Regulated ComplexMatrix Is Matrix Complex? (Plasma, Urine, Tissue) Regulated->ComplexMatrix No (Discovery) Use_SIL MANDATORY: Use Deuterated (D3/D5) or 13C IS Regulated->Use_SIL Yes SIL_Available Is SIL-IS Commercially Available? ComplexMatrix->SIL_Available Yes Use_Analogue ACCEPTABLE: Use Structural Analogue ComplexMatrix->Use_Analogue No (Buffer/Water) SIL_Available->Use_SIL Yes SIL_Available->Use_Analogue No (Budget Constrained) Custom_Synth Commission Custom Synthesis SIL_Available->Custom_Synth No (Critical Assay)

Figure 2: Strategic Decision Matrix for Internal Standard Selection.

Experimental Protocol: Validating an Analogue

If you must use an analogue due to budget or availability, you are required to prove it works. This is the "Bridging Validation" protocol.

Objective

Determine if the Analogue IS compensates for matrix effects as effectively as the Analyte itself.

Methodology: Matrix Factor (MF) Evaluation

Based on Matuszewski et al. (2003) and FDA M10 Guidelines [3].

Step 1: Prepare Solutions

  • Set A (Neat Solution): Analyte + IS in mobile phase (no matrix).

  • Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix (plasma). Spike Analyte + IS after extraction into the clean eluate.

Step 2: Analysis Inject Set A and Set B in triplicate.

Step 3: Calculation Calculate the IS-Normalized Matrix Factor (MF) for each lot:



Step 4: Acceptance Criteria

  • The CV (Coefficient of Variation) of the MF across the 6 lots must be < 15% .

  • Interpretation: If the CV is >15%, the Analogue IS is failing to track the matrix effect variations between patients. Action: Switch to Deuterated IS immediately.

References

  • Wang, S., et al. (2007). Deuterium isotope effect on retention time and its impact on the quantitation of analytes by LC-MS/MS. Journal of Chromatography B. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry.[8] U.S. Food and Drug Administration.[8][9] Link

  • ICH. (2022).[8][10] M10 Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / FDA. Link

  • Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[5][10][11] Link

Sources

A Comparative Guide to the Deuterium Exchange Rates of 1,1-Dichloroethylene-d2 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the deuterium exchange rates of 1,1-dichloroethylene-d2 (DCE-d2) in aqueous solutions. In the absence of direct, published kinetic data for this specific isotopologue, this document establishes a predictive framework based on fundamental principles of physical organic chemistry and offers a comprehensive, adaptable experimental protocol for researchers to determine these rates. We will compare the expected reactivity of the vinylic deuterons in DCE-d2 with other classes of exchangeable protons and provide the necessary methodologies to validate these predictions empirically.

Introduction: The Significance of Deuterium Exchange in Drug Development

Hydrogen-deuterium exchange (HDX) is a powerful technique used to probe the structure, dynamics, and solvent accessibility of molecules.[1] In drug development, selectively replacing hydrogen with deuterium can alter a drug candidate's metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties. This "deuterium effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Understanding the stability of these deuterated positions, particularly their propensity to exchange back to protium in an aqueous environment, is critical for assessing the viability of deuterated drug candidates.

1,1-Dichloroethylene is a key industrial chemical and a known metabolite of certain chlorinated hydrocarbons.[2] Studying the stability of its deuterated form, 1,1-dichloroethylene-d2, in aqueous media provides valuable insights into the fundamental reactivity of vinylic C-D bonds in the presence of electron-withdrawing groups. This knowledge is transferable to the design and evaluation of more complex deuterated molecules.

Theoretical Framework: Predicting the Reactivity of Vinylic Deuterons in 1,1-Dichloroethylene-d2

The rate of hydrogen-deuterium exchange is highly dependent on the acidity of the C-H (or C-D) bond and the reaction conditions, particularly pH.[3] The exchange can be catalyzed by either acid or base.

Comparative Reactivity of Vinylic, Allylic, and Aromatic Protons

To understand the expected exchange rate of the vinylic deuterons in DCE-d2, it is instructive to compare their reactivity to other common types of carbon-bound protons:

  • Vinylic Protons: Protons directly attached to a carbon-carbon double bond. These are generally not very acidic and, therefore, exchange slowly. The sp2 hybridization of the carbon atom imparts slightly more s-character to the C-H bond compared to a sp3 C-H bond, making it slightly more acidic. However, without activating groups, the exchange is typically slow. In 1,1-dichloroethylene, the two chlorine atoms are electron-withdrawing, which can be expected to increase the acidity of the adjacent vinylic protons to some extent through inductive effects.

  • Allylic Protons: Protons on a carbon atom adjacent to a double bond. These are significantly more acidic than vinylic protons because the resulting carbanion is stabilized by resonance.[4] Consequently, allylic protons undergo H/D exchange much more readily, especially under basic conditions.

  • Aromatic Protons: Protons directly attached to an aromatic ring. These are generally unreactive towards H/D exchange under typical aqueous conditions due to the high energy required to disrupt the aromatic system. Exchange can be achieved under harsh conditions, such as with strong acid catalysts at elevated temperatures.[5]

Based on these principles, the vinylic deuterons in 1,1-dichloroethylene-d2 are expected to be relatively inert to exchange in neutral aqueous solutions. However, under acidic or basic conditions, the exchange rate is anticipated to increase.

Proposed Mechanisms for Deuterium Exchange in 1,1-Dichloroethylene-d2

Base-Catalyzed Exchange:

Under basic conditions, a hydroxide or deuteroxide ion can abstract a deuteron from the DCE-d2, forming a vinylic carbanion. This carbanion can then be protonated by water, leading to the exchanged product. The presence of the two chlorine atoms should stabilize the negative charge on the carbanion, making this pathway more favorable than for a non-halogenated alkene.

Acid-Catalyzed Exchange:

Acid-catalyzed exchange is expected to be significantly slower. It would likely proceed through the protonation of the double bond to form a carbocation intermediate. Subsequent loss of a deuteron would regenerate the double bond, resulting in the exchanged product. The electron-withdrawing nature of the chlorine atoms would destabilize the carbocation intermediate, thus disfavoring this mechanism.

Experimental Protocol: Measuring Deuterium Exchange Rates by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for monitoring the slow kinetics of deuterium exchange in small molecules.[6][7] By acquiring spectra over time, the disappearance of the signal from the deuterated species and the appearance of the signal from the protonated species can be quantified.

Synthesis of 1,1-Dichloroethylene-d2

The starting material, 1,1-dichloroethylene-d2, can be synthesized via the dehydrochlorination of 1,1,2-trichloroethane-1,2,2-d3. The deuterated trichloroethane can be prepared from the reduction of chloral with a deuterated reducing agent. Commercially, 1,1-dichloroethylene-d2 is also available from specialized suppliers of isotopically labeled compounds.[8]

NMR Sample Preparation and Data Acquisition

Materials:

  • 1,1-Dichloroethylene-d2 (inhibited with a stabilizer like hydroquinone to prevent polymerization)[8]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • Phosphate buffered saline (PBS) prepared in D₂O at various pD values (e.g., 5.0, 7.4, 9.0)

  • NMR tubes

Procedure:

  • Prepare a stock solution of 1,1-dichloroethylene-d2 in a suitable deuterated solvent that is miscible with water, such as acetonitrile-d3 or acetone-d6.

  • In an NMR tube, mix the DCE-d2 stock solution with the D₂O-based PBS buffer of the desired pD. The final concentration of DCE-d2 should be in the low millimolar range to ensure sufficient signal-to-noise.

  • Quickly acquire an initial ¹H NMR spectrum (t=0).

  • Incubate the sample at a constant temperature (e.g., 25 °C or 37 °C) and acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for the first 12 hours, then every 12 hours). The frequency of data acquisition should be adjusted based on the observed rate of exchange.

  • For each time point, integrate the signal corresponding to the newly formed vinylic protons of 1,1-dichloroethylene and a stable internal standard.

NMR Parameters:

A standard one-dimensional proton NMR experiment is sufficient. To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 of the protons of interest) should be used.

Data Analysis

The rate of deuterium exchange can be determined by plotting the natural logarithm of the concentration of the remaining 1,1-dichloroethylene-d2 (which is proportional to the initial concentration minus the concentration of the protonated product) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to the negative of the observed rate constant (k_obs).

Comparative Data and Expected Outcomes

While no direct experimental data exists for 1,1-dichloroethylene-d2, we can predict the relative exchange rates based on the principles discussed.

Table 1: Predicted Relative Deuterium Exchange Rates in Aqueous Solution

Compound/PositionProton/Deuteron TypeExpected Relative Exchange RateInfluencing Factors
1,1-Dichloroethylene-d2 Vinylic Slow Electron-withdrawing Cl atoms may slightly accelerate exchange compared to non-halogenated alkenes. Exchange will be faster at high and low pD.
Propene-d6 (allylic position)AllylicFastResonance stabilization of the allylic carbanion significantly accelerates exchange, especially under basic conditions.
Benzene-d6AromaticVery SlowHigh energy barrier to disrupt aromaticity. Exchange requires harsh conditions (strong acid, high temperature).

Visualizing the Experimental Workflow and Mechanistic Pathways

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis start Prepare DCE-d2 Stock Solution mix Mix with D2O Buffer in NMR Tube start->mix acquire_t0 Acquire Initial Spectrum (t=0) mix->acquire_t0 incubate Incubate at Constant Temperature acquire_t0->incubate acquire_series Acquire Spectra at Time Intervals incubate->acquire_series integrate Integrate Proton Signals acquire_series->integrate plot Plot ln([DCE-d2]) vs. Time integrate->plot calculate Calculate Rate Constant (k_obs) plot->calculate base_catalyzed_mechanism DCE_d2 Cl2C=CD2 Carbanion [Cl2C=CD]⁻ DCE_d2->Carbanion + OH⁻ Carbanion->DCE_d2 + DOH DCE_h Cl2C=CDH Carbanion->DCE_h + H2O H2O H2O DCE_h->Carbanion + OH⁻ OH_minus OH⁻ DOH DOH

Caption: Proposed mechanism for the base-catalyzed deuterium exchange of 1,1-dichloroethylene-d2.

Conclusion and Future Directions

This guide provides a robust theoretical and practical framework for investigating the deuterium exchange rates of 1,1-dichloroethylene-d2 in aqueous solutions. The vinylic deuterons are predicted to be significantly more stable to exchange than allylic deuterons but potentially more labile than aromatic deuterons, with the exchange rate being highly dependent on pH. The provided NMR-based experimental protocol offers a reliable method for quantifying these rates.

Future experimental work should focus on executing this protocol to obtain precise kinetic data. Investigating the temperature dependence of the exchange rate would also provide valuable thermodynamic insights into the reaction mechanism. The findings from such studies will not only contribute to a fundamental understanding of H/D exchange in haloalkenes but also inform the design of more stable and effective deuterated drug molecules.

References

  • Molecules. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. [Link]

  • Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift. [Link]

  • Oreate AI Blog. (2026). Understanding Vinylic and Allylic: Key Differences in Organic Chemistry. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]

  • Chemistry LibreTexts. (2023). NMR: Kinetics. [Link]

  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,1-Dichloroethene. [Link]

  • Royal Society of Chemistry. (2025). Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Dichloroethylene-d2

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Standard Operating Procedure for the Safe Disposal of 1,1-Dichloroethylene-d2

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 1,1-Dichloroethylene-d2 (CAS No. 75-35-4 for the non-deuterated form). As a deuterated compound, its primary hazards and disposal requirements are dictated by the toxicological and chemical properties of the 1,1-dichloroethylene molecule itself, not the non-radioactive deuterium isotope.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting.

Core Principle: Hazard-Based Waste Management

1,1-Dichloroethylene, also known as vinylidene chloride, is classified as an extremely flammable, toxic, and potentially carcinogenic liquid.[2][3][4] Its disposal is therefore governed by strict hazardous waste regulations. The substitution of hydrogen with deuterium (D) does not alter these fundamental chemical hazards. The entire disposal workflow must be approached with the understanding that this is a regulated hazardous material.

Hazard Profile and Key Data

Understanding the specific hazards of 1,1-Dichloroethylene is critical to appreciating the causality behind the required disposal protocols. The substance poses multiple risks that must be mitigated during handling and disposal.

Hazard Classification Description GHS Hazard Statement
Flammability Extremely flammable liquid and vapor; can form explosive peroxides.[3]H224[3][4]
Acute Toxicity Harmful or fatal if inhaled; harmful if swallowed.[3][5]H330, H302, H332[3]
Carcinogenicity Suspected of causing cancer.[3][4]H351[3][4]
Organ Toxicity May cause respiratory irritation, drowsiness, or dizziness.[3]H335, H336[3]
Aquatic Hazard Harmful to aquatic life.[3]H402[3]

Regulatory Mandate: RCRA Classification

The U.S. Environmental Protection Agency (EPA) regulates 1,1-Dichloroethylene under the Resource Conservation and Recovery Act (RCRA).[2] When discarded, it is considered a listed hazardous waste.

  • RCRA Hazardous Waste Code: U078[2][6]

This classification legally mandates that the substance cannot be disposed of via standard waste streams (e.g., trash) or sanitary sewers.[4][7][8] All disposal activities must comply with federal, state, and local environmental regulations.[9][10]

Pre-Disposal Protocol: Segregation and Containment

Proper waste management begins at the point of generation. The following steps are mandatory to ensure safety and compliance before the waste is removed from the laboratory.

Step 1: Waste Segregation

Immediately upon generation, waste 1,1-Dichloroethylene-d2 must be segregated as chlorinated hazardous waste .

  • Causality: Mixing chlorinated solvents with non-chlorinated solvents can complicate and significantly increase the cost of disposal. Furthermore, mixing incompatible waste streams can create dangerous chemical reactions.[11] It is crucial to maintain separate, clearly labeled waste containers for chlorinated and non-chlorinated solvents.[1][11]

Step 2: Select Appropriate Waste Containers

Use only designated, chemically compatible, and properly sealed containers.

  • Container Specifications:

    • Material: Use containers made of materials resistant to chlorinated solvents (e.g., glass or appropriate plastic).

    • Condition: The container must be in good condition, with no leaks or cracks.

    • Sealing: Use a tightly-fitting screw cap. Containers must remain closed when not in use to prevent the escape of flammable and toxic vapors.[7]

Step 3: Proper Labeling

Every waste container must be accurately labeled.

  • Labeling Requirements:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "1,1-Dichloroethylene-d2 " (and any other constituents if it's a mixture).

    • The specific hazard characteristics (e.g., "Flammable," "Toxic").

    • The date accumulation started.

  • Causality: Accurate labeling is a legal requirement and is essential for communicating hazards to all personnel and ensuring the waste is handled correctly by the disposal company.

Emergency Protocol: Spill Management

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure (Small Laboratory Spills)
  • Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3] Use only non-sparking tools for cleanup.[12]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • For larger spills, a respirator may be necessary.[13]

  • Contain the Spill: Absorb the spilled liquid using a dry, inert absorbent material such as sand, cement powder, or a commercial chemical absorbent.[3][12] Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or shovel the saturated absorbent into a designated, sealable container for hazardous waste disposal.[3][12]

  • Label and Dispose: Seal the container and label it as "Hazardous Waste: 1,1-Dichloroethylene-d2 Spill Debris." Dispose of it according to the procedures outlined in this guide.

  • Decontaminate: Clean the spill area thoroughly.

Approved Disposal Methodologies

Disposal of 1,1-Dichloroethylene-d2 must be handled by a licensed professional waste disposal service.[9] The primary and most effective method of disposal is high-temperature incineration.

Incineration (Preferred Method)

The EPA-recommended disposal method involves dissolving the 1,1-Dichloroethylene in a more flammable solvent and injecting it into a chemical incinerator equipped with an afterburner and an alkaline scrubber.[2]

  • Causality:

    • High-Temperature Combustion: Ensures the complete thermal destruction of the toxic organic molecule.

    • Afterburner: Destroys any residual hazardous compounds that may escape the primary combustion chamber.

    • Alkaline Scrubber: Neutralizes and removes the acidic halogenated byproducts (like hydrochloric acid) that are generated during the combustion of chlorinated solvents.

Empty Container Disposal

Empty containers that once held 1,1-Dichloroethylene-d2 must also be treated as hazardous waste unless properly decontaminated.[1]

  • Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).[1]

  • Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as chlorinated hazardous waste.[1]

  • Final Disposal: After triple-rinsing and allowing the container to dry completely, deface the original label. The decontaminated container can then typically be disposed of as non-hazardous laboratory waste, but always confirm with your institution's Environmental Health and Safety (EHS) department.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper management and disposal of 1,1-Dichloroethylene-d2 waste.

DisposalWorkflow cluster_generation Point of Generation cluster_spill Spill Response cluster_routine Routine Waste Handling start Waste Identified: 1,1-Dichloroethylene-d2 decision Spill or Routine Waste? start->decision spill_protocol Execute Spill Management Protocol (Ventilate, PPE, Absorb) decision->spill_protocol Spill segregate Segregate as CHLORINATED WASTE decision->segregate Routine Waste collect_spill Collect absorbed material in a sealed container spill_protocol->collect_spill label_waste Label Container as 'Hazardous Waste' collect_spill->label_waste contain Store in designated, closed, compatible container segregate->contain contain->label_waste contact_ehs Arrange pickup by licensed hazardous waste contractor via EHS label_waste->contact_ehs final_disposal Transport to Permitted RCRA Facility for High-Temperature Incineration contact_ehs->final_disposal

Caption: Decision workflow for 1,1-Dichloroethylene-d2 waste management.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,1-Dichloroethane. NCBI Bookshelf. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Deuterium oxide. Retrieved from [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

  • European Chlorinated Solvents Association (ECSA). (n.d.). Recycling & Disposal. Retrieved from [Link]

  • Gelest. (2017). Safety Data Sheet: 1,1-Dichloroethylene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). EPA Releases Draft TSCA Risk Evaluation of 1,1-Dichloroethane. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2016). ToxFAQs for 1,1-Dichloroethene. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Vinylidene chloride. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Safety Data Sheet: 1,1-Dichloroethene. Retrieved from [Link]

  • Airgas. (2017). Safety Data Sheet: Flammable Gas Mixture. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Risk Evaluation for 1,1-Dichloroethane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). EPA Finalizes TSCA Risk Evaluation for 1,1-Dichloroethane. Retrieved from [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • California Department of Toxic Substances Control (DTSC). (n.d.). Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

Sources

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